AZD-5069
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(2R,3S)-3,4-dihydroxybutan-2-yl]oxypyrimidin-4-yl]azetidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N4O5S2/c1-11(14(26)9-25)29-16-8-15(23-31(27,28)24-6-3-7-24)21-18(22-16)30-10-12-4-2-5-13(19)17(12)20/h2,4-5,8,11,14,25-26H,3,6-7,9-10H2,1H3,(H,21,22,23)/t11-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZECRCLSIGFCIO-RISCZKNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)O)OC1=NC(=NC(=C1)NS(=O)(=O)N2CCC2)SCC3=C(C(=CC=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](CO)O)OC1=NC(=NC(=C1)NS(=O)(=O)N2CCC2)SCC3=C(C(=CC=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878385-84-3 | |
| Record name | AZD-5069 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878385843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-5069 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16822 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[2-[[(2,3-Difluorophenyl)methyl]thio]-6-{[(1R,2S)-2,3-dihydroxy-1-methylpropyl]oxy}-4-pyrimidinyl]-1-azetidinesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-5069 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ADT8JXB9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AZD-5069: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-5069 is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2), a key mediator of the inflammatory response. By blocking the action of CXCR2, this compound inhibits the recruitment and activation of neutrophils, immune cells that play a central role in a variety of inflammatory diseases and have been implicated in tumor progression. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical pharmacology of this compound, intended for professionals in the field of drug development and research.
Discovery and Development
This compound was developed by AstraZeneca as a potential treatment for inflammatory diseases. The discovery process focused on identifying a small molecule that could selectively and reversibly inhibit the CXCR2 receptor, thereby modulating the inflammatory cascade. Preclinical studies demonstrated its ability to block neutrophil migration and activation, leading to its investigation in various inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, and bronchiectasis. More recently, the role of CXCR2 in cancer has led to the exploration of this compound in oncology, particularly in combination with immunotherapy.
Mechanism of Action
This compound is an orally bioavailable, selective, and reversible antagonist of the CXCR2 receptor.[1] CXCR2 is a G protein-coupled receptor that, upon binding to its chemokine ligands (such as CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8), triggers a signaling cascade that leads to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species. By binding to CXCR2, this compound allosterically inhibits the binding of these chemokines, thereby preventing receptor activation and the subsequent downstream signaling events that drive neutrophil-mediated inflammation and tissue damage.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, including its binding affinity, potency in functional assays, and pharmacokinetic parameters.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Species | Assay | Reference |
| IC50 (CXCR2 Binding) | 0.79 nM | Human | Radioligand binding assay | [2] |
| pIC50 (CXCL8 Binding to CXCR2) | 8.8 | Human | Radioligand binding assay | [3] |
| pIC50 (CXCL8 Binding to CXCR1) | 6.5 | Human | Radioligand binding assay | [3] |
| pA2 (Neutrophil Chemotaxis, CXCL1) | ~9.6 | Human | Chemotaxis assay | [4] |
| pA2 (Adhesion Molecule Expression, CXCL1) | 6.9 | Human | Adhesion molecule expression assay | [4] |
| CXCR2 Selectivity | >150-fold vs CXCR1 and CCR2b | Human | Receptor binding assays | [2] |
Table 2: Clinical and Pharmacokinetic Data of this compound
| Parameter | Value | Condition/Population | Notes | Reference |
| Route of Administration | Oral | N/A | Small molecule | [2] |
| Metabolism | Partially via CYP3A4 | N/A | Co-administration with ketoconazole (B1673606) increased AUC by 2.1-fold and Cmax by 1.6-fold. | [2] |
| Effect on Sputum Neutrophils | 69% reduction | Bronchiectasis patients (80 mg BID for 4 weeks) | Statistically significant reduction. | [5] |
| Effect on Blood Neutrophils | ~25% sustained reduction | Severe asthmatics (45 mg BID for up to 12 months) | Reversible upon discontinuation. | [2] |
| Receptor Occupancy | >96% | Severe asthmatics (at trough plasma levels with 45 mg BID) | Based on whole blood CD11b expression assay. | [2] |
Synthesis Pathway
The synthesis of this compound, chemically named N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(2R,3S)-3,4-dihydroxybutan-2-yl]oxypyrimidin-4-yl]azetidine-1-sulfonamide, has been described in the patent literature. The core of the synthesis involves the construction of a substituted pyrimidine (B1678525) ring, followed by the introduction of the key side chains.
A plausible synthetic route, based on available information, is outlined below. This involves the reaction of a pyrimidine precursor with (2,3-difluorophenyl)methanethiol (B1608961) and a chiral diol side chain, followed by the addition of the azetidine-1-sulfonamide (B1521258) group. The chiral diol can be prepared from a readily available chiral starting material such as L-ascorbic acid.
It is important to note that the following is a generalized representation and specific reaction conditions, yields, and purification methods would be detailed in the relevant patents and publications.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are outlines of the protocols for the CXCR2 binding assay and the neutrophil chemotaxis assay.
CXCR2 Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the CXCR2 receptor.
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Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human CXCR2 receptor are cultured under standard conditions.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation of the cultured cells.
-
Binding Reaction: A fixed concentration of a radiolabeled CXCR2 ligand (e.g., [¹²⁵I]-CXCL8) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).
-
Incubation and Filtration: The reaction is incubated to allow for binding equilibrium. The mixture is then rapidly filtered through a glass fiber filter to separate bound from unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value is then used to calculate the binding affinity (Ki).
Neutrophil Chemotaxis Assay
This assay measures the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.
-
Neutrophil Isolation: Neutrophils are isolated from fresh human blood using density gradient centrifugation.
-
Chemotaxis Chamber: A Boyden chamber or a similar multi-well plate with a porous membrane insert is used.
-
Assay Setup: A solution containing a chemoattractant (e.g., CXCL1 or CXCL8) is placed in the lower chamber. The isolated neutrophils, pre-incubated with varying concentrations of the test compound (this compound), are placed in the upper chamber (the insert).
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Incubation: The chamber is incubated to allow neutrophils to migrate through the pores of the membrane towards the chemoattractant.
-
Quantification of Migration: The number of neutrophils that have migrated to the lower chamber is quantified. This can be done by cell counting using a microscope, or by using a fluorescent dye that binds to the cells and measuring the fluorescence.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the neutrophil migration (IC50). The pA2 value, a measure of antagonist potency, can also be calculated.
Visualizations
Signaling Pathway of CXCR2 and Inhibition by this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Neutrophil chemotaxis assay for cancer immunotherapy screening - Explicyte Immuno-Oncology [explicyte.com]
- 3. Competitive receptor binding assay to probe for agonist binding to CXCR2 protocol v1 [protocols.io]
- 4. criver.com [criver.com]
- 5. Syntheses of a radiolabelled CXCR2 antagonist AZD5069 and its major human metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD-5069: A Technical Guide to a Selective CXCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of AZD-5069, a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). The information compiled herein, including quantitative pharmacological data, detailed experimental methodologies, and pathway visualizations, is intended to serve as a comprehensive resource for professionals in the fields of pharmacology, immunology, and drug development.
Core Mechanism of Action
This compound is an orally bioavailable, small-molecule, and reversible antagonist of the human CXCR2 receptor.[1][2] It functions by directly binding to CXCR2, a G protein-coupled receptor (GPCR), thereby inhibiting its activation by endogenous chemokine ligands such as CXCL1 and CXCL8 (Interleukin-8).[2][3] This blockade prevents the downstream signaling cascades that mediate the chemotaxis, migration, and activation of neutrophils and other immune cells.[1][4] Consequently, this compound effectively reduces neutrophil recruitment from the bloodstream into sites of inflammation.[2] The antagonism is described as slowly reversible, with time and temperature-dependent effects on its pharmacological activity and binding kinetics.[3][5]
CXCR2 Signaling Pathways
The CXCR2 receptor is a key regulator of neutrophil trafficking and plays a critical role in inflammatory responses.[6] Its activation by ligands like CXCL8 initiates a cascade of intracellular events crucial for directed cell migration.
Standard CXCR2 Signaling Cascade
Upon ligand binding, CXCR2 undergoes a conformational change, activating an associated heterotrimeric G-protein (primarily Gαi).[7] This activation leads to the dissociation of the Gαi subunit from the Gβγ dimer.[4][7] Both components then trigger distinct downstream signaling pathways:
-
Gβγ Subunit: Activates Phospholipase C-β (PLC-β) and Phosphoinositide 3-kinase (PI3K).[7]
-
PLC-β activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium (Ca2+) from intracellular stores, a critical step for cell activation and migration.[4][7]
-
PI3K activation leads to the phosphorylation of Akt (Protein Kinase B), a key regulator of cell survival and proliferation.[7]
-
-
Gαi Subunit: Inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[7]
-
MAPK Pathway: CXCR2 activation also stimulates the Ras/Raf/MEK/ERK (MAPK) signaling cascade, which is involved in regulating gene expression and cell proliferation.[4][7]
Collectively, these pathways orchestrate the cellular responses required for chemotaxis, including cytoskeletal rearrangement, adhesion molecule expression, and directed movement towards the chemokine gradient.[4]
Inhibition by this compound
This compound acts as a competitive antagonist, occupying the ligand-binding site on the CXCR2 receptor. This prevents CXCL8 and other cognate chemokines from binding and initiating the signaling cascade. By blocking the receptor at the top of the pathway, this compound effectively abrogates all downstream events, including G-protein activation, calcium mobilization, and MAPK pathway stimulation, thereby inhibiting neutrophil migration and inflammation.
Quantitative Data Summary
The pharmacological and pharmacokinetic properties of this compound have been characterized through a series of preclinical and clinical studies. The key quantitative data are summarized below.
Preclinical Pharmacology
| Parameter | Species/System | Value | Reference(s) |
| CXCR2 Binding | |||
| IC₅₀ | Human CXCR2 | 0.79 nM | [1][8][9] |
| pIC₅₀ (vs. [¹²⁵I]-CXCL8) | Human CXCR2 | 9.1 | [3][10] |
| pIC₅₀ (vs. CXCL8) | Human CXCR2 | 8.8 | [5] |
| CXCR1 Binding | |||
| pIC₅₀ (vs. CXCL8) | Human CXCR1 | 6.5 | [5] |
| Selectivity | |||
| CXCR2 vs. CXCR1/CCR2b | Human Receptors | >150-fold | [1] |
| Functional Activity | |||
| pA₂ (Neutrophil Chemotaxis vs. CXCL1) | Human Neutrophils | ~9.6 | [3][10] |
| pA₂ (Adhesion Molecule Expression vs. CXCL1) | Human Neutrophils | 6.9 | [3][10] |
Clinical Pharmacokinetics (Healthy Volunteers)
| Parameter | Condition | Value | Reference(s) |
| Absorption | |||
| Time to Cₘₐₓ (Tₘₐₓ) | Fasting | ~2 hours | [11] |
| Distribution | |||
| Protein Binding | Human Plasma | 99% | [1] |
| Elimination | |||
| Terminal Half-life (t½) | Single Dose | ~11 hours | [8][11][12] |
| Dosing | |||
| Accumulation | Twice-daily (BID) | ~1.1-fold | [8][11] |
| Drug Interactions | |||
| Effect of High-Fat Meal | on Cₘₐₓ | ↓ 50% | [11] |
| on AUC | Unchanged | [11] | |
| Co-administration with Ketoconazole (CYP3A4 Inhibitor) | on Cₘₐₓ | ↑ 1.6-fold | [1][8][11] |
| on AUC | ↑ 2.1-fold | [1][8][11] |
Clinical Pharmacodynamics & Efficacy
| Indication | Dose Regimen | Outcome Measure | Result | Reference(s) |
| Bronchiectasis | 80 mg BID (4 weeks) | Sputum Absolute Neutrophil Count | ↓ 69% (vs. Placebo) | [1] |
| Severe Asthma | 45 mg BID (6 months) | Receptor Occupancy | >96% | [1] |
| 45 mg BID (12 months) | Blood Neutrophil Count | ↓ ~25% (Reversible) | [1] | |
| 5, 15, or 45 mg BID (6 months) | Rate of Severe Exacerbations | No significant reduction | [1] |
Experimental Protocols
Detailed methodologies for key assays used to characterize CXCR2 antagonists are provided below. These protocols are synthesized from established methods and literature reports.
Radioligand Competition Binding Assay
This assay quantifies the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the CXCR2 receptor, allowing for the determination of its binding affinity (IC₅₀/Kᵢ).
References
- 1. Remote Inflammatory Preconditioning Alleviates Lipopolysaccharide-Induced Acute Lung Injury via Inhibition of Intrinsic Apoptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bu.edu [bu.edu]
- 3. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Lipopolysaccharide (LPS) Lung Inflammation Model [bio-protocol.org]
- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 6. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fpsgamezone.com [fpsgamezone.com]
- 9. Attenuation of LPS-induced acute lung injury by continentalic acid in rodents through inhibition of inflammatory mediators correlates with increased Nrf2 protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Attenuation of lipopolysaccharide-induced lung inflammation by ascorbic acid in rats: Histopathological and ultrastructural study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. criver.com [criver.com]
In-Vitro Biological Activity of AZD-5069: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in-vitro studies defining the biological activity of AZD-5069, a potent and selective antagonist of the human C-X-C chemokine receptor 2 (CXCR2). The data and methodologies presented herein are compiled from foundational pharmacological studies to serve as a comprehensive resource for researchers in inflammation, immunology, and drug development.
Core Biological Activity: CXCR2 Antagonism
This compound is characterized as a potent, selective, and slowly reversible antagonist of the human CXCR2 receptor.[1][2][3] Its mechanism of action centers on inhibiting the binding of endogenous CXCR2 ligands, primarily the ELR+ CXC chemokines such as CXCL8 (IL-8) and CXCL1 (GRO-α), thereby blocking the downstream signaling cascades that lead to neutrophil activation and recruitment.[1][2][3]
Quantitative In-Vitro Activity
The following tables summarize the key quantitative data from initial in-vitro studies of this compound.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Value | Ligand | Cell System | Reference |
| IC50 | 0.79 nM | [125I]-CXCL8 | Human CXCR2 expressing cells | [1] |
| pIC50 | 9.1 | Radiolabeled CXCL8 | Human CXCR2 | [2][3] |
Table 2: Functional Antagonism of Neutrophil Responses by this compound
| Assay | pA2 | Agonist | Primary Cell Type | Reference |
| Neutrophil Chemotaxis | ~9.6 | CXCL1 | Human Polymorphonuclear Neutrophils (PMNs) | [2][3] |
| Adhesion Molecule (CD11b) Expression | 6.9 | CXCL1 | Human Polymorphonuclear Neutrophils (PMNs) | [2][3] |
| Calcium Mobilization | Insurmountable Antagonism | CXCL8 | Human Polymorphonuclear Neutrophils (PMNs) | [2][3] |
Signaling Pathway and Experimental Workflow Visualizations
CXCR2 Signaling Pathway and Point of this compound Intervention
The following diagram illustrates the canonical CXCR2 signaling pathway leading to neutrophil chemotaxis and the inhibitory action of this compound.
Experimental Workflow for In-Vitro Assays
The following diagram outlines the general workflow for the key in-vitro experiments used to characterize this compound.
References
An In-depth Technical Guide to the Pharmacological Profile of AZD-5069
For Researchers, Scientists, and Drug Development Professionals
AZD-5069 is a potent and selective small-molecule antagonist of the human C-X-C motif chemokine receptor 2 (CXCR2).[1][2] Developed for its potential as a therapeutic agent in inflammatory conditions, this compound has been investigated in a variety of preclinical and clinical settings. This guide provides a comprehensive overview of its pharmacological properties, including its mechanism of action, binding kinetics, in vitro and in vivo effects, and clinical pharmacology.
Mechanism of Action
This compound functions as a selective, reversible antagonist of the CXCR2 receptor.[2] The antagonism is time and temperature-dependent, exhibiting characteristics of slow reversibility.[3][4] CXCR2 is a G protein-coupled receptor predominantly expressed on neutrophils and is instrumental in their migration to sites of inflammation upon activation by cognate chemokines such as CXCL1 and CXCL8 (IL-8).[1][3] By blocking this receptor, this compound inhibits the downstream signaling cascade responsible for neutrophil chemotaxis, adhesion, and activation, thereby mitigating neutrophil-driven inflammation.[2][3]
Signaling Pathway of CXCR2 and Inhibition by this compound
Caption: CXCR2 signaling cascade and the inhibitory action of this compound.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters of this compound from various preclinical and clinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species | Assay | Value | Reference(s) |
| IC₅₀ | Human | CXCR2 Radioligand (CXCL8) Binding | 0.79 nM | [2][5] |
| pIC₅₀ | Human | CXCR2 Radioligand (CXCL8) Binding | 9.1 | [3][6] |
| pIC₅₀ | Human | CXCR1 Radioligand (CXCL8) Binding | 6.5 | [4] |
| pA₂ | Human | Neutrophil Chemotaxis (CXCL1-induced) | ~9.6 | [3][6] |
| pA₂ | Human | Adhesion Molecule Expression (CD11b) | 6.9 | [3][6] |
| CXCR2 Selectivity | Human | vs. CXCR1 and CCR2b | >150-fold | [2][7] |
| Plasma Protein Binding | Human | Ex vivo | 99% | [2][5] |
Table 2: Clinical Pharmacokinetics and Pharmacodynamics
| Parameter | Population | Dose | Value | Reference(s) |
| Tₘₐₓ | Healthy Volunteers | Single Oral Dose (0.1–200 mg) | ~2 hours | [5] |
| Terminal Half-life (t½) | Healthy Volunteers | Single Oral Dose | 11 hours | [5] |
| Sputum Neutrophil Reduction | Bronchiectasis Patients | 80 mg BID for 28 days | 69% | [1][8][9] |
| Blood Neutrophil Reduction | Severe Asthma Patients | 45 mg BID for 12 months | ~25% | [2] |
| Blood Neutrophil Reduction | COPD Patients | 50-80 mg BID for 4 weeks | 13-40% from baseline | [10] |
| Receptor Occupancy | Severe Asthma Patients | 45 mg BID | >96% | [2][7] |
| Metabolism | In vitro | Human Liver Microsomes | Primarily CYP3A4 and CYP2C9 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and interpretation of results.
Radioligand Binding Assay for CXCR2
This assay quantifies the ability of this compound to inhibit the binding of a radiolabeled ligand to the CXCR2 receptor.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing human CXCR2 are cultured and harvested. Membranes are prepared from these cells.
-
Assay Components: The assay includes the cell membranes, a radiolabeled CXCR2 ligand such as [¹²⁵I]CXCL8, and varying concentrations of this compound.[11]
-
Incubation: The components are incubated together in a suitable buffer for a defined period to allow binding to reach equilibrium. The effects of time and temperature are noted as this compound is a slowly reversible antagonist.[3]
-
Separation: The reaction is terminated, and bound radioligand is separated from the unbound (free) radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound ligand, is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The concentration of this compound that inhibits 50% of the specific binding (IC₅₀) is determined by fitting the data to a sigmoidal dose-response curve.
Neutrophil Chemotaxis Assay
This functional assay assesses the ability of this compound to inhibit the directed migration of neutrophils towards a chemoattractant.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from the whole blood of healthy volunteers.
-
Assay Setup: A multi-well chamber system (e.g., a Boyden chamber) with a microporous membrane is used.[12] Neutrophils, pre-incubated with various concentrations of this compound or vehicle, are placed in the upper chamber.
-
Chemoattractant: A chemoattractant, such as CXCL1 or CXCL8, is placed in the lower chamber to create a chemical gradient across the membrane.
-
Incubation: The chamber is incubated to allow neutrophils to migrate through the pores of the membrane towards the chemoattractant.
-
Quantification: The number of neutrophils that have migrated to the lower chamber is quantified, often by cell counting using a microscope or flow cytometry.
-
Data Analysis: The inhibitory effect of this compound is calculated, and a pA₂ value is determined to quantify its antagonist potency in this functional response.[3][6]
In Vivo LPS-Induced Lung Inflammation Model
This animal model is used to evaluate the efficacy of this compound in reducing neutrophil infiltration into the lungs following an inflammatory challenge.
Methodology:
-
Animal Model: Rats or other suitable species are used.[2][7]
-
Dosing: Animals are orally administered this compound or a vehicle control at specified time points before the inflammatory challenge.
-
Inflammatory Challenge: Animals are challenged with an inhaled dose of lipopolysaccharide (LPS) to induce acute lung inflammation and neutrophil recruitment.
-
Sample Collection: At a predetermined time after the LPS challenge, bronchoalveolar lavage (BAL) fluid is collected to sample the inflammatory cells in the airways. Blood samples may also be collected.
-
Cell Counting: The total number of cells and the differential cell counts (specifically neutrophils) in the BAL fluid are determined.
-
Data Analysis: The reduction in LPS-induced lung and blood neutrophilia in the this compound-treated group is compared to the vehicle-treated group to assess in vivo efficacy.[2][7]
Summary and Conclusion
This compound is a highly potent and selective CXCR2 antagonist that effectively inhibits neutrophil migration and activation.[1][2] Its pharmacological profile is characterized by high binding affinity, slow reversibility, and significant in vivo activity in blocking neutrophil recruitment in inflammatory models.[3][7] Clinical studies have demonstrated that oral administration of this compound leads to a marked reduction in neutrophil counts in the sputum and blood of patients with inflammatory respiratory diseases such as bronchiectasis and COPD.[8][10] However, despite its potent anti-inflammatory effects on neutrophil trafficking, clinical trials in severe asthma and bronchiectasis did not show significant improvements in clinical outcomes.[8][13]
The compound is generally well-tolerated, with a reversible reduction in blood neutrophil counts being the primary mechanism-based effect.[2][10] Ongoing research continues to explore the therapeutic potential of this compound, particularly in oncology, where inhibiting the CXCR2 pathway may modulate the tumor microenvironment.[6][14] This technical guide provides foundational data for researchers and clinicians working on CXCR2 antagonism and the development of novel anti-inflammatory therapies.
References
- 1. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host immunity in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD5069 [openinnovation.astrazeneca.com]
- 3. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Pharmacokinetics of the Oral Selective CXCR2 Antagonist AZD5069: A Summary of Eight Phase I Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AZD5069 [openinnovation.astrazeneca.com]
- 8. bionews.com [bionews.com]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. The safety and tolerability of oral AZD5069, a selective CXCR2 antagonist, in patients with moderate-to-severe COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Selective anti-CXCR2 receptor blockade by AZD5069 inhibits CXCL8-mediated pro-tumorigenic activity in human thyroid cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of a CXCR2 antagonist, AZD5069, in patients with uncontrolled persistent asthma: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
AZD-5069 Target Validation in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical target validation of AZD-5069, a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). The document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Core Concepts: this compound and the CXCR2 Target
This compound is an orally bioavailable small molecule that acts as a selective and reversible antagonist of the CXCR2 receptor.[1] CXCR2 is a G protein-coupled receptor predominantly expressed on neutrophils and is a key mediator of neutrophil migration to inflammatory sites.[2] Its activation by chemokine ligands, such as CXCL1 and CXCL8 (IL-8), triggers a signaling cascade that leads to chemotaxis, neutrophil activation, and the release of inflammatory mediators.[3][4] By blocking this interaction, this compound aims to mitigate neutrophil-driven inflammation, a pathological feature in various diseases, including respiratory conditions and cancer.[2][5]
Quantitative Preclinical Data Summary
The preclinical efficacy of this compound has been demonstrated across a range of in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound
| Assay Type | Ligand | Cell Type/System | Endpoint | Result | Citation |
| Receptor Binding | Radiolabeled CXCL8 | Human CXCR2 | pIC50 | 9.1 | [3][6] |
| Receptor Binding | - | Human CXCR2 | IC50 | 0.79 nM | [1][7] |
| Neutrophil Chemotaxis | CXCL1 | Human Neutrophils | pA2 | ~9.6 | [3][6] |
| Adhesion Molecule Expression (CD11b) | CXCL1 | Human Neutrophils | pA2 | 6.9 | [3][6] |
| Ligand-Induced Calcium Mobilization | IL-8 or GRO-α | Human Neutrophils | Inhibition | Concentration-dependent | [1] |
| Cell Migration | Basal | Human Thyroid Cancer Cell Lines (TPC-1, BCPAP, 8305C) | Inhibition | Significant | [8][9] |
| Cell Migration | CXCL8-induced | Human Thyroid Cancer Cell Lines | Inhibition | Significant | [8] |
Table 2: In Vivo Activity of this compound
| Model | Species | Treatment | Key Findings | Citation |
| LPS-Induced Lung Inflammation | Rat | Oral administration of this compound | Blocked lung (BAL) and blood neutrophilia | [1] |
| Chronic Dosing Study | Cynomolgus Monkey | 30, 130, and 525 mg/kg/day (oral, b.i.d) for 39 weeks | No discernible effect on neutrophil phagocytosis or oxidative burst; Dose-related increase in myeloid/erythroid ratio in bone marrow | [5] |
| Advanced Prostate Cancer Model (Ptenpc-/-) | Mouse | 100 mg/kg this compound | Induced tumor regression and re-education of tumor-associated macrophages | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding the mechanism and validation of this compound.
CXCR2 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by ligand binding to the CXCR2 receptor, which is inhibited by this compound.
Experimental Workflow: In Vivo Xenograft Model
This diagram outlines a typical workflow for evaluating the efficacy of this compound in a preclinical cancer xenograft model.
References
- 1. AZD5069 [openinnovation.astrazeneca.com]
- 2. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]
- 3. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host immunity in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AZD5069 [openinnovation.astrazeneca.com]
- 8. Selective anti-CXCR2 receptor blockade by AZD5069 inhibits CXCL8-mediated pro-tumorigenic activity in human thyroid cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective anti-CXCR2 receptor blockade by AZD5069 inhibits CXCL8-mediated pro-tumorigenic activity in human thyroid cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.unipd.it [research.unipd.it]
Review of early-phase clinical trials involving AZD-5069
An In-depth Technical Review of Early-Phase Clinical Trials Involving AZD-5069
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is an orally bioavailable, selective, and reversible antagonist of the CXC chemokine receptor 2 (CXCR2).[1][2] CXCR2 is a key mediator in the recruitment of neutrophils to sites of inflammation, and its dysregulation is implicated in various inflammatory diseases and cancers.[1] This technical guide provides a comprehensive review of the early-phase clinical trial data for this compound, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile. The document summarizes quantitative data in structured tables, details key experimental methodologies, and provides visual diagrams of critical pathways and workflows to facilitate a deeper understanding of this compound.
Mechanism of Action
This compound functions by directly binding to the CXCR2 receptor, a G protein-coupled receptor, and inhibiting its activation by chemokine ligands such as CXCL1 and CXCL8 (IL-8).[1][3] This blockade prevents downstream signaling cascades that are crucial for neutrophil chemotaxis, adhesion, and migration from the bloodstream into tissues.[1][3] By inhibiting neutrophil recruitment, this compound has the potential to mitigate inflammation and neutrophil-mediated tissue damage.[1] In preclinical oncology models, this mechanism has also been shown to potentially inhibit tumor cell proliferation and modulate the tumor microenvironment.[1][4] this compound is a potent antagonist with a pIC50 value of 8.8 for inhibiting CXCL8 binding to human CXCR2.[5] It is characterized as a slowly reversible antagonist, with its pharmacological effects influenced by time and temperature.[3][5]
Clinical Pharmacology: Pharmacokinetics (PK)
The pharmacokinetic profile of this compound has been characterized in eight Phase I studies involving 240 healthy volunteers.[6][7] The compound exhibits predictable, linear pharmacokinetics suitable for twice-daily oral administration.[6][7]
Table 1: Summary of this compound Pharmacokinetic Parameters in Healthy Volunteers
| Parameter | Value / Observation | Citation |
| Absorption (Tmax) | Rapidly absorbed; ~2 hours to reach peak concentration (fasting). | [6][7] |
| Half-Life (t½) | Initial: ~4 hours; Terminal: ~11 hours. | [6][7] |
| Dosing Regimen | Half-life data supports twice-daily (BID) administration. | [6][7] |
| Steady State | Achieved within 2-3 days of repeated dosing. | [6][7] |
| Accumulation | Minimal accumulation (~1.1-fold) with twice-daily dosing. | [6][7] |
| Dose Proportionality | Systemic exposure (AUC) is approximately proportional to the dose. | [6][7] |
| Food Effect | A high-fat meal reduced Cmax by 50% but did not change total exposure (AUC). | [6][7] |
| Variability | Low intra-subject variability (AUC: 3-11%); Moderate inter-subject variability (AUC: 29-64%). | [6][7] |
| Metabolism | Primarily mediated by CYP3A4 and CYP2C9. | [6] |
| Drug Interaction | Co-administration with ketoconazole (B1673606) (strong CYP3A4 inhibitor) increased this compound AUC by 2.1-fold and Cmax by 1.6-fold. | [7][8] |
| Special Populations | Elderly subjects had 39% higher AUC. Japanese subjects had similar or slightly higher exposure than Caucasians. | [6][7] |
| Excretion | Less than 5% of the dose is excreted as the parent drug in urine. | [6][7] |
Clinical Pharmacology: Pharmacodynamics (PD)
The primary pharmacodynamic effect of this compound is a dose-dependent, reversible reduction in circulating and tissue-level neutrophils, consistent with its mechanism of action.
Table 2: Summary of this compound Pharmacodynamic Effects
| Population | Dose Regimen | Key Pharmacodynamic Finding | Citation |
| Healthy Volunteers | Single dose ≥ 5.45 mg | Reversible reduction in blood neutrophil counts. | [8] |
| Bronchiectasis Patients | 80 mg BID for 28 days | 69% reduction in absolute sputum neutrophil count vs. placebo. | [9] |
| Severe Asthma Patients | 45 mg BID for up to 12 months | Sustained ~25% reduction in blood neutrophils. | [8] |
| COPD Patients | 50-80 mg BID for 4 weeks | 13-40% average decrease in blood neutrophil counts from baseline. | [10] |
| Healthy Volunteers | 100 mg BID | Significant increase in serum concentrations of CXCR2 ligands IL-8 and GROα. | [11] |
| Healthy Volunteers | Dose-ranging | Target engagement confirmed via ex vivo GRO-α induced CD11b expression assay. | [8] |
Early-Phase Clinical Safety and Tolerability
Across multiple early-phase trials in both healthy volunteers and patient populations, this compound has been generally well-tolerated. The most consistent safety finding is a reduction in neutrophil counts, an expected consequence of its pharmacology.
Table 3: Summary of Safety and Tolerability in Early-Phase Trials
| Population | N | Dose Regimen | Key Safety Findings | Citation |
| Healthy Volunteers | 214 | Single doses up to 200 mg; Multiple doses up to 100 mg BID for 6.5 days | Well tolerated; No clinically significant adverse effects observed. | [8] |
| Severe Asthma | 640 | 5, 15, or 45 mg BID for 6-12 months | Generally well tolerated. Most common adverse event was nasopharyngitis. | [12] |
| Moderate-to-Severe COPD | 87 | 50 mg or 80 mg BID for 4 weeks | Well tolerated. No increase in infection rates vs. placebo. 4 patients discontinued (B1498344) due to decreased neutrophil count. | [10] |
| Bronchiectasis | 52 | 80 mg BID for 28 days | Well tolerated. Similar number of infections/exacerbations vs. placebo, but led to more discontinuations in the this compound group (4 vs. 0). | [9] |
Summary of Key Early-Phase Clinical Trials
A number of Phase I and II trials have investigated this compound across various indications, from inflammatory diseases to oncology.
Table 4: Overview of Selected Early-Phase this compound Clinical Trials
| ClinicalTrials.gov ID | Phase | Population / Indication | Key Objective(s) | Citation |
| NCT00953888, NCT01051505, etc. (8 trials) | I | Healthy Volunteers | Assess safety, tolerability, and pharmacokinetics of single and multiple ascending doses. | [6][7] |
| NCT01480739 | I | Healthy Volunteers | Neutrophil Function Study. | [13] |
| NCT01233232 | IIa | Moderate-to-Severe COPD | Evaluate safety and tolerability over 4 weeks. | [10] |
| NCT01704495 | IIb | Uncontrolled Severe Asthma | Evaluate efficacy (exacerbation rate) and safety. | [12] |
| N/A | IIa | Bronchiectasis | Evaluate effect on sputum neutrophil counts, safety, and tolerability. | [9] |
| Eudract: 2016-003141-28 | I/II | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Assess safety and determine the appropriate dose in combination with enzalutamide. | [4] |
| NCT02499328 | Ib/II | Advanced Solid Tumors / Head & Neck Squamous Cell Carcinoma | Evaluate safety and efficacy in combination with durvalumab. | [14] |
Experimental Protocols & Methodologies
Pharmacokinetic Analysis
Across the Phase I studies, pharmacokinetic parameters for this compound were evaluated using standard non-compartmental analysis (NCA) methods on plasma concentration-time data.[7]
Ex Vivo Whole Blood Assay for Target Engagement
Target engagement and receptor coverage were demonstrated using an ex vivo whole blood assay measuring the expression of the adhesion molecule CD11b on neutrophils in response to a CXCR2 ligand.[8]
Neutrophil Function Assays
To ensure that CXCR2 antagonism did not compromise essential host defense mechanisms, key neutrophil functions were assessed. These studies confirmed that while this compound reduced neutrophil counts, it did not impair the phagocytic or oxidative capacity of the remaining cells.[11][15]
References
- 1. Facebook [cancer.gov]
- 2. This compound | C18H22F2N4O5S2 | CID 56645576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. selleckchem.com [selleckchem.com]
- 6. Pharmacokinetics of the Oral Selective CXCR2 Antagonist AZD5069: A Summary of Eight Phase I Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of the Oral Selective CXCR2 Antagonist AZD5069: A Summary of Eight Phase I Studies in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AZD5069 [openinnovation.astrazeneca.com]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. The safety and tolerability of oral AZD5069, a selective CXCR2 antagonist, in patients with moderate-to-severe COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of a selective CXCR2 antagonist (AZD5069) on human blood neutrophil count and innate immune functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of a CXCR2 antagonist, AZD5069, in patients with uncontrolled persistent asthma: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
- 15. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host immunity in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
AZD-5069: A CXCR2 Antagonist with Therapeutic Potential in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AZD-5069 is an orally bioavailable, selective, and reversible antagonist of the C-X-C motif chemokine receptor 2 (CXCR2).[1][2] Initially developed for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma, its role in oncology is now a significant area of investigation.[3][4][5] The rationale for exploring this compound in cancer stems from the crucial role of the CXCR2 signaling axis in tumor progression, including angiogenesis, metastasis, and the modulation of the tumor microenvironment.[6][7] This technical guide provides a comprehensive overview of the mechanism of action, preclinical evidence, and clinical development of this compound as a potential therapeutic agent in oncology.
Mechanism of Action: Targeting the CXCR2 Signaling Pathway
This compound functions by directly binding to CXCR2 and inhibiting its activation by its cognate ligands, which are primarily ELR+ CXC chemokines such as CXCL1-3 and CXCL5-8.[1][6][8] This blockade disrupts downstream signaling cascades that are implicated in various aspects of cancer progression.[9]
The CXCR2 signaling pathway, when activated, promotes:
-
Tumor Growth and Proliferation: Activation of pathways like MAPK and PI3K/Akt contributes to cancer cell proliferation and survival.[8][9]
-
Angiogenesis: CXCR2 signaling on endothelial cells is a key driver of neovascularization, which is essential for tumor growth.[6][8]
-
Metastasis: By promoting cell migration and invasion, the CXCR2 axis facilitates the spread of cancer cells to distant organs.[6][8]
-
Chemoresistance: Increased expression of CXCR2 and its ligands has been linked to resistance to chemotherapy in various cancers, including prostate and breast cancer.[6][10]
-
Immune Evasion: CXCR2 signaling plays a critical role in the recruitment of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs), into the tumor microenvironment.[7][11]
By antagonizing CXCR2, this compound has the potential to counteract these pro-tumorigenic effects.
Caption: A diagram of the CXCR2 signaling pathway and the inhibitory action of this compound.
Preclinical Evaluation of this compound in Oncology
A growing body of preclinical evidence supports the anti-tumor activity of this compound across a range of cancer types, both as a monotherapy and in combination with other agents.
In Vitro Studies
In vitro experiments have demonstrated the ability of this compound to inhibit key cellular processes involved in cancer progression.
| Cancer Type | Cell Lines | Key Findings | Reference |
| Thyroid Cancer | TPC-1, BCPAP, 8505C, 8305C | This compound significantly reduced basal and CXCL8-induced cell migration. It also downregulated CXCR2 mRNA and protein expression. No significant effect on cell proliferation was observed. | [12][13] |
| Triple-Negative Breast Cancer (TNBC) | Not specified | The combination of this compound with doxorubicin (B1662922) inhibited doxorubicin-mediated CXCR2 overexpression and reduced chemoresistance. | [14] |
| Hepatocellular Carcinoma (HCC) | Not specified | This compound enhanced the efficacy of anti-PD-L1 antibodies in an in vivo model, suggesting a synergistic effect. | [14] |
In Vivo Studies
Animal models have provided further evidence for the anti-tumor effects of this compound.
| Cancer Model | Key Findings | Reference |
| Prostate Cancer (C4-2 xenograft) | This compound in combination with 3 Gy irradiation resulted in a significant tumor growth delay compared to either treatment alone. | [15] |
| Hepatocellular Carcinoma (NASH-HCC murine model) | The combination of this compound with an anti-PD-L1 antibody suppressed tumor burden and extended survival. This was associated with a switch in tumor-associated neutrophils from a pro-tumor to an anti-tumor phenotype. | [16][17] |
| Breast Cancer | Knockdown of CXCR2 enhanced the anti-tumor activity of paclitaxel (B517696) and inhibited spontaneous lung metastases. | [10] |
Experimental Protocols
In Vitro Cell Migration Assay (Thyroid Cancer) [12][13]
-
Cell Culture: Human thyroid cancer cell lines (TPC-1, BCPAP, 8505C, 8305C) and normal human primary thyroid cells (NHT) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 1 µM) for 24 hours.
-
Transwell Migration Assay: A transwell chamber system is used. Treated cells are seeded in the upper chamber in serum-free media. The lower chamber contains media with a chemoattractant (e.g., CXCL8) or serum.
-
Incubation: The chambers are incubated to allow for cell migration through the porous membrane.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
In Vivo Tumor Xenograft Study (Prostate Cancer) [15]
-
Animal Model: Severe combined immunodeficient (SCID) mice are used.
-
Tumor Implantation: C4-2 human prostate cancer cells are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specific volume (e.g., 100 mm³). Mice are then randomized into treatment groups: vehicle control, this compound alone, irradiation alone, and combination therapy.
-
Treatment Administration: this compound is administered daily by oral gavage (e.g., 2 mg/kg). A single dose of radiation (e.g., 3 Gy) is delivered to the tumors.
-
Monitoring: Tumor volume and mouse weight are measured regularly (e.g., three times a week).
-
Endpoint: The study is concluded when tumors reach a predetermined maximum volume (e.g., 1000 mm³). Tumor quadrupling time is calculated as a measure of treatment efficacy.
Caption: A typical workflow for preclinical evaluation of this compound.
Clinical Development of this compound in Oncology
This compound has been evaluated in several clinical trials for various solid tumors, primarily in combination with other anti-cancer therapies.
| Clinical Trial ID | Phase | Cancer Type | Combination Agents | Status | Key Findings/Objectives | Reference |
| NCT03177187 (ACE) | I/II | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Enzalutamide (B1683756) | Terminated | To evaluate the safety, tolerability, and anti-tumor activity of the combination. The combination was found to be safe and tolerable, with clinical benefit observed in a subset of patients. | [18][19][20] |
| NCT02499328 | I/II | Advanced Solid Tumors and Relapsed/Metastatic Squamous Cell Carcinoma of the Head and Neck (SCCHN) | Durvalumab (anti-PD-L1) | Completed | To assess the safety and efficacy of the combination. | [12][21][22] |
| 2020-003346-36 | I/II | Advanced Hepatocellular Carcinoma (HCC) | Durvalumab (anti-PD-L1) | Recruiting | To determine the recommended phase II dose and assess the anti-tumor efficacy of the combination. | [16][17] |
Clinical Trial Design Example: ACE Trial (NCT03177187)
The ACE trial was a Phase I/II study designed to assess the combination of this compound with enzalutamide in patients with mCRPC.[18][19]
-
Phase I (Dose Escalation): This phase aimed to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of this compound in combination with a standard dose of enzalutamide (160 mg daily).[18][19] Patients received escalating doses of this compound (starting at 40 mg twice daily).[18]
-
Phase II (Cohort Expansion): This phase was intended to further evaluate the efficacy of the combination at the RP2D in a larger cohort of patients.[18][19]
The trial was terminated early by the sponsor, but the available data indicated that the combination was safe and well-tolerated.[19] It also showed preliminary signs of clinical activity, including biochemical and radiological responses in some patients.[19]
References
- 1. Facebook [cancer.gov]
- 2. This compound | C18H22F2N4O5S2 | CID 56645576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The safety and tolerability of oral AZD5069, a selective CXCR2 antagonist, in patients with moderate-to-severe COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of a CXCR2 antagonist, AZD5069, in patients with uncontrolled persistent asthma: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of the Oral Selective CXCR2 Antagonist AZD5069: A Summary of Eight Phase I Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The emerging role of chemokine receptor CXCR2 in cancer progression - Jaffer - Translational Cancer Research [tcr.amegroups.org]
- 7. researchgate.net [researchgate.net]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Selective anti-CXCR2 receptor blockade by AZD5069 inhibits CXCL8-mediated pro-tumorigenic activity in human thyroid cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective anti-CXCR2 receptor blockade by AZD5069 inhibits CXCL8-mediated pro-tumorigenic activity in human thyroid cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Clinical and functional characterization of CXCR1/CXCR2 biology in the relapse and radiotherapy resistance of primary PTEN-deficient prostate carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. researchgate.net [researchgate.net]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. hra.nhs.uk [hra.nhs.uk]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. go.drugbank.com [go.drugbank.com]
Methodological & Application
Standard Protocol for Using AZD-5069 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-5069 is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1] CXCR2 and its ligands, such as CXCL1 and CXCL8 (IL-8), play a crucial role in the recruitment and activation of neutrophils and are implicated in various inflammatory diseases and cancer progression. This compound is a slowly reversible antagonist, and its effects can be influenced by time and temperature.[2] This document provides detailed protocols for the use of this compound in common cell culture assays to assess its biological activity.
Mechanism of Action
This compound functions by directly binding to CXCR2, thereby inhibiting its activation by cognate chemokines. This blockade of CXCR2-mediated signaling pathways can prevent the downstream effects of receptor activation, including neutrophil chemotaxis, calcium mobilization, and proliferation of CXCR2-expressing tumor cells.
Data Presentation
Quantitative Data Summary
The following table summarizes the reported potency and efficacy of this compound in various in vitro assays.
| Parameter | Value | Assay Type | Cell Type/System | Ligand | Reference |
| IC50 | 0.79 nM | Radioligand Binding | Human CXCR2 | [125I]-IL-8 | [1][3] |
| pIC50 | 8.8 | Ligand Binding | Human CXCR2 | CXCL8 | [2] |
| pIC50 | 9.1 | Radioligand Binding | Human CXCR2 | Radiolabeled CXCL8 | [4] |
| pIC50 | 6.5 | Ligand Binding | Human CXCR1 | CXCL8 | [2] |
| pA2 | ~9.6 | Chemotaxis | Human Neutrophils | CXCL1 | [4] |
| pA2 | 6.9 | Adhesion Molecule Expression | Human Neutrophils | CXCL1 | [4] |
Note: pIC50 is the negative logarithm of the IC50 value. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Experimental Protocols
Preparation of this compound Stock Solution
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.
-
Solubility in DMSO: Up to 95 mg/mL (199.36 mM).[2]
-
Procedure:
-
Prepare a stock solution of this compound in fresh, anhydrous DMSO (e.g., 10 mM or 20 mM). Moisture-absorbing DMSO can reduce solubility.[2]
-
Store the stock solution at -20°C or -80°C.
-
On the day of the experiment, thaw the stock solution and dilute it to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Key Experimental Workflows and Signaling Pathways
CXCR2 Signaling Pathway
The following diagram illustrates the CXCR2 signaling pathway, which is inhibited by this compound. Upon binding of chemokines like CXCL1 or CXCL8, CXCR2 activates intracellular signaling cascades, leading to cellular responses such as chemotaxis, degranulation, and gene transcription. This compound blocks the initial ligand-receptor interaction.
Caption: CXCR2 Signaling Pathway and this compound Inhibition.
General Experimental Workflow
The diagram below outlines a typical workflow for assessing the in vitro efficacy of this compound.
Caption: General workflow for in vitro testing of this compound.
Detailed Methodologies
Cell Viability Assay (WST-1)
This protocol is adapted for assessing the cytotoxic or cytostatic effects of this compound. A recent study showed that this compound, at concentrations ranging from 100 pM to 10 µM, had negligible effects on the viability of normal human thyroid cells and various thyroid cancer cell lines.[5]
-
Materials:
-
Target cells (e.g., cancer cell lines)
-
96-well flat-bottom tissue culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
WST-1 reagent
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C and 5% CO₂. The incubation time should be optimized for the cell line being used.
-
Absorbance Measurement: Gently shake the plate for 1 minute. Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm if possible.
-
Data Analysis: Subtract the absorbance of the blank (medium only with WST-1) from all readings. Calculate cell viability as a percentage of the vehicle control.
-
Cell Migration Assay (Transwell)
This assay measures the ability of this compound to inhibit the chemotactic migration of cells towards a CXCR2 ligand.
-
Materials:
-
Target cells (e.g., human neutrophils, HL-60 cells, or cancer cell lines)
-
Transwell inserts (e.g., 6.5 mm diameter with 3 µm, 5 µm, or 8 µm pore size polycarbonate membrane) for 24-well plates
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
CXCR2 ligand (e.g., recombinant human CXCL1 or CXCL8)
-
This compound stock solution
-
Staining solution (e.g., Crystal Violet or DAPI)
-
-
Protocol:
-
Preparation:
-
Starve the cells in a low-serum medium for 4-6 hours before the assay.
-
Prepare the chemoattractant solution by diluting CXCL1 or CXCL8 in the assay medium to the desired concentration (e.g., 10 nM for CXCL8).[6]
-
Add 600 µL of the chemoattractant solution to the lower chambers of the 24-well plate. Add assay medium without the chemoattractant to control wells.
-
-
Cell Treatment: Resuspend the starved cells in the assay medium at a concentration of 1 x 10⁶ cells/mL. Incubate the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 30 minutes at 37°C. A study on thyroid cancer cells used 1 µM of AZD5069 to significantly reduce cell migration.[5]
-
Cell Seeding: Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for a duration optimized for the cell type (e.g., 2-4 hours for neutrophils, up to 24 hours for cancer cells).
-
Quantification:
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol (B129727) or paraformaldehyde.
-
Stain the migrated cells with Crystal Violet or a fluorescent dye like DAPI.
-
Count the number of migrated cells in several random fields under a microscope. Alternatively, the dye can be eluted, and the absorbance or fluorescence can be measured using a plate reader.
-
-
Data Analysis: Express the number of migrated cells in the this compound-treated groups as a percentage of the migration in the vehicle-treated group (stimulated with chemoattractant).
-
Calcium Flux Assay
This assay measures the ability of this compound to block the transient increase in intracellular calcium concentration induced by a CXCR2 ligand.
-
Materials:
-
Target cells (e.g., human neutrophils or CXCR2-expressing cell lines)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM, Fluo-8 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
CXCR2 ligand (e.g., GROα or IL-8)
-
This compound stock solution
-
Fluorescence plate reader with kinetic reading capabilities
-
-
Protocol:
-
Cell Loading:
-
Resuspend cells in the assay buffer.
-
Load the cells with the calcium-sensitive dye (e.g., Fluo-8 AM at 2-5 µM) by incubating for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove excess dye and resuspend them in the assay buffer.
-
-
Treatment:
-
Aliquot the dye-loaded cells into a 96-well black-walled, clear-bottom plate.
-
Add various concentrations of this compound or vehicle control and incubate for 15-30 minutes.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the dye (e.g., Ex/Em = 490/525 nm for Fluo-8).
-
Establish a baseline fluorescence reading for 15-30 seconds.
-
Inject the CXCR2 ligand (e.g., GROα or IL-8) into each well to achieve a final concentration that elicits a submaximal response (EC₈₀).
-
Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Normalize the response in the this compound-treated wells to the response in the vehicle-treated wells (stimulated with ligand).
-
Determine the IC₅₀ value of this compound by fitting the concentration-response data to a suitable model. This compound has been shown to inhibit GROα-induced calcium flux in human neutrophils.[7]
-
-
References
- 1. AZD5069 [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | CXCR | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective anti-CXCR2 receptor blockade by AZD5069 inhibits CXCL8-mediated pro-tumorigenic activity in human thyroid cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for AZD-5069 in In-Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-5069 is a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). CXCR2 and its ligands, such as CXCL8 (IL-8), play a crucial role in the recruitment and activation of neutrophils and other immune cells to sites of inflammation. Dysregulated CXCR2 signaling is implicated in a variety of inflammatory diseases and cancer. These application notes provide an overview of recommended dosages and detailed protocols for the use of this compound in various preclinical animal models.
Mechanism of Action
This compound functions by binding to CXCR2, thereby preventing the binding of its cognate chemokines. This blockade inhibits downstream signaling pathways, leading to a reduction in neutrophil chemotaxis and activation. The receptor binding potency of this compound is reported to be similar across multiple species, including mice, rats, dogs, and cynomolgus monkeys.
Signaling Pathway
The following diagram illustrates the CXCR2 signaling pathway and the inhibitory action of this compound.
Recommended Dosages
The following tables summarize reported dosages of this compound used in various in-vivo animal models. It is recommended to perform dose-response studies to determine the optimal dosage for specific experimental conditions.
Table 1: this compound Dosages in Rodent Models
| Animal Model | Indication | Dosage | Route of Administration | Dosing Frequency | Reference |
| Mouse | Pancreatitis | 8 mg/kg | Oral gavage | Daily | [1] |
| Mouse | Prostate Cancer (Transgenic) | 100 mg/kg | Oral gavage | Daily | |
| Mouse | Prostate Cancer (Xenograft) | Not specified | Not specified | Not specified | [2] |
| Rat | LPS-Induced Lung Inflammation | Not specified | Oral | Not specified | [3] |
Table 2: this compound Dosages in Non-Rodent Models
| Animal Model | Indication | Dosage | Route of Administration | Dosing Frequency | Reference |
| Cynomolgus Monkey | Toxicology/Safety | 30, 130, 525 mg/kg | Oral | Twice Daily (b.i.d) | [4] |
Experimental Protocols
Protocol 1: this compound Administration in a Mouse Prostate Cancer Xenograft Model
This protocol outlines the procedure for evaluating the efficacy of this compound in a subcutaneous prostate cancer xenograft model.
Experimental Workflow:
Materials:
-
Prostate cancer cells (e.g., PC-3, LNCaP)
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
This compound
-
Vehicle for administration (e.g., 0.5% hydroxypropyl methylcellulose (B11928114), 0.1% Tween 80 in water)
-
Calipers
-
Standard cell culture and animal handling equipment
Procedure:
-
Cell Preparation: Culture prostate cancer cells to ~80% confluency. Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[5]
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Preparation and Administration: Prepare a suspension of this compound in the chosen vehicle. Administer the specified dose of this compound or vehicle to the respective groups via oral gavage daily.
-
Efficacy Evaluation: Continue to measure tumor volumes throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Protocol 2: this compound in a Rat Model of LPS-Induced Acute Lung Inflammation
This protocol describes the induction of acute lung inflammation using lipopolysaccharide (LPS) in rats and the evaluation of this compound's therapeutic effect.
Experimental Workflow:
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle for administration
-
Anesthetic
-
Equipment for intratracheal instillation
-
PBS for bronchoalveolar lavage (BAL)
Procedure:
-
Animal Acclimatization: Acclimate rats to the facility for at least one week before the experiment.
-
Drug Administration: Administer this compound or vehicle orally at the desired dose and time point before LPS challenge (e.g., 1-2 hours prior).
-
LPS Challenge: Anesthetize the rats and intratracheally instill a solution of LPS in sterile saline.
-
Monitoring: Monitor the animals for signs of respiratory distress.
-
Bronchoalveolar Lavage (BAL): At a predetermined time point after LPS challenge (e.g., 4-24 hours), euthanize the rats and perform a BAL by instilling and retrieving PBS into the lungs via a tracheal cannula.[6][7]
-
BAL Fluid Analysis: Analyze the collected BAL fluid for total and differential cell counts (particularly neutrophils) and for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using appropriate methods such as ELISA or multiplex assays.[8][9]
Formulation for Oral Administration
For oral administration in rodents, this compound can be formulated as a suspension. A commonly used vehicle is an aqueous solution of 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80. It is crucial to ensure the suspension is homogenous before each administration.
Concluding Remarks
The provided dosages and protocols serve as a starting point for in-vivo studies with this compound. Researchers should optimize these parameters based on their specific experimental design, animal model, and disease indication. Careful consideration of the timing of drug administration in relation to the disease induction or measurement of endpoints is critical for obtaining meaningful results.
References
- 1. researchgate.net [researchgate.net]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. AZD5069 [openinnovation.astrazeneca.com]
- 4. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host immunity in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 6. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 8. Attenuation of lipopolysaccharide-induced acute lung injury by treatment with IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
How to prepare AZD-5069 stock solutions for experiments
Application Notes and Protocols for AZD-5069
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of this compound stock solutions for in vitro and in vivo experiments. This compound is a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2), a key mediator of neutrophil-driven inflammation.
Physicochemical Properties and Solubility
Proper handling and solubilization of this compound are critical for accurate and reproducible experimental results. The key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 476.5 g/mol | [1][2][3] |
| Appearance | White to off-white solid powder | [4] |
| Purity | >98% | |
| Solubility | ||
| In DMSO | 90-95 mg/mL (188.87-199.36 mM) | [3][5][6][7] |
| In Ethanol | ~10-24 mg/mL | [3] |
| In Water | Insoluble | [3] |
| Storage (Powder) | -20°C for up to 3 years | [3][5] |
| Storage (Stock Solution in DMSO) | -80°C for 1-2 years; -20°C for 1 month to 1 year | [3][5] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.765 mg of this compound (Molecular Weight = 476.5 g/mol ).
-
Solubilization: Add the appropriate volume of fresh, anhydrous DMSO to the tube containing the this compound powder. To continue the example, add 1 mL of DMSO to the 4.765 mg of powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in solubilization if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[5]
Note on DMSO: DMSO is hygroscopic and can absorb moisture from the air, which may reduce the solubility of the compound.[3] It is recommended to use fresh, anhydrous DMSO and to work quickly.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
For most cell-based assays, the high-concentration DMSO stock solution needs to be further diluted in cell culture media.
Procedure:
-
Thawing: Thaw a single aliquot of the high-concentration this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is often beneficial to make an intermediate dilution of the stock solution in cell culture medium before preparing the final working concentrations. For example, dilute the 10 mM stock 1:100 in culture medium to create a 100 µM intermediate solution.
-
Final Dilution: Prepare the final working concentrations by further diluting the intermediate solution into the appropriate cell culture medium. For example, to achieve a final concentration of 1 µM, add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium.
-
Mixing and Use: Gently mix the final working solution and add it to the cells. Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
This compound Mechanism of Action via CXCR2 Signaling Pathway
This compound is a selective antagonist of the CXCR2 receptor. Upon binding of its cognate chemokines, such as CXCL1, CXCL2, and CXCL8 (IL-8), CXCR2, a G-protein coupled receptor (GPCR), activates downstream signaling cascades. This leads to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species (ROS). This compound competitively blocks the binding of these chemokines to CXCR2, thereby inhibiting these pro-inflammatory responses.
References
Application of AZD-5069 in Flow Cytometry for Neutrophil Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-5069 is a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). CXCR2 plays a critical role in the recruitment and activation of neutrophils, key effector cells of the innate immune system. Dysregulated neutrophil activity is implicated in a variety of inflammatory diseases. This compound, by blocking the CXCR2 signaling pathway, offers a therapeutic strategy to modulate neutrophil-mediated inflammation. Flow cytometry is an indispensable tool for dissecting the effects of pharmacological agents like this compound on neutrophil function. This document provides detailed application notes and protocols for the analysis of neutrophils treated with this compound using flow cytometry.
Mechanism of Action of this compound
This compound is an orally bioavailable, small-molecule, reversible antagonist of CXCR2.[1][2] CXCR2 is a G protein-coupled receptor expressed on the surface of neutrophils and other immune cells.[3][4] It is activated by several ELR+ CXC chemokines, most notably CXCL8 (Interleukin-8). The binding of these chemokines to CXCR2 triggers a signaling cascade that leads to neutrophil chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all critical components of the inflammatory response.[5] this compound competitively binds to CXCR2, thereby preventing the binding of its natural ligands and inhibiting downstream signaling pathways.[2] This ultimately leads to a reduction in neutrophil recruitment to sites of inflammation and a modulation of their activation state.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on neutrophil counts and function as reported in various studies.
Table 1: Effect of this compound on Neutrophil Counts in Clinical Studies
| Indication | Dosage | Treatment Duration | Change in Blood Neutrophil Count | Change in Sputum Neutrophil Count | Reference |
| Healthy Volunteers | 100 mg twice daily | 6 days | Reversible reduction from baseline by a mean of -1.67 x 10⁹/L | Not Assessed | [4] |
| COPD | 50 mg twice daily | 4 weeks | Decrease of 14-40% from baseline | Not Assessed | [6] |
| COPD | 80 mg twice daily | 4 weeks | Decrease of 13-36% from baseline | Not Assessed | [6] |
| Bronchiectasis | 80 mg twice daily | 28 days | Not specified | 69% reduction versus placebo | [7][8] |
| Severe Asthma | 45 mg twice daily | 12 months | ~25% sustained reduction | Not Assessed | [8] |
Table 2: In Vitro Inhibitory Activity of this compound
| Assay | Ligand | Parameter | Value | Reference |
| CXCR2 Radioligand Binding | CXCL8 | pIC50 | 9.1 | [2] |
| Neutrophil Chemotaxis | CXCL1 | pA2 | ~9.6 | [2] |
| Neutrophil Adhesion Molecule Expression | CXCL1 | pA2 | 6.9 | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: CXCR2 signaling cascade in neutrophils and the inhibitory action of this compound.
Caption: General workflow for assessing the effect of this compound on neutrophil function.
Experimental Protocols
Protocol 1: Analysis of Neutrophil Activation Markers (CD11b and CD62L)
This protocol is designed to assess the effect of this compound on the expression of key neutrophil activation markers, CD11b (integrin alpha M, Mac-1) and CD62L (L-selectin), in response to a CXCR2 ligand. Upregulation of CD11b and shedding of CD62L are hallmarks of neutrophil activation.
Materials:
-
This compound
-
Human whole blood collected in sodium heparin tubes
-
Recombinant human CXCL8 (IL-8)
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% fetal bovine serum and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD11b (e.g., FITC or PE conjugate)
-
Anti-human CD62L (e.g., PE-Cy7 or APC conjugate)
-
-
RBC lysis buffer
-
Flow cytometer
Procedure:
-
Neutrophil Isolation (Optional but Recommended): Isolate neutrophils from whole blood using a density gradient medium (e.g., PolymorphoPrep™) according to the manufacturer's instructions. Resuspend isolated neutrophils in RPMI-1640 medium.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-incubate isolated neutrophils (or 100 µL of whole blood) with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
-
Stimulation:
-
Stimulate the neutrophils with an optimal concentration of CXCL8 (e.g., 10-100 ng/mL) for 15-30 minutes at 37°C. Include an unstimulated control.
-
-
Antibody Staining:
-
After stimulation, place the samples on ice to stop the reaction.
-
Add the pre-titrated anti-CD11b and anti-CD62L antibodies to each sample.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
RBC Lysis (if using whole blood):
-
Add 2 mL of 1X RBC lysis buffer to each tube.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Wash:
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer. Gate on the neutrophil population based on their forward and side scatter characteristics.
-
-
Data Analysis:
-
Determine the median fluorescence intensity (MFI) for CD11b and CD62L in the gated neutrophil population for each condition.
-
Calculate the percentage inhibition of CD11b upregulation and CD62L shedding by this compound compared to the vehicle-treated, stimulated control.
-
Protocol 2: Neutrophil Oxidative Burst Assay
This assay measures the production of reactive oxygen species (ROS) by neutrophils, a key effector function. Dihydrorhodamine 123 (DHR 123) is a non-fluorescent dye that is oxidized to the highly fluorescent rhodamine 123 in the presence of ROS.
Materials:
-
This compound
-
Isolated human neutrophils
-
CXCL8 or Phorbol 12-myristate 13-acetate (PMA) as a positive control stimulant
-
Dihydrorhodamine 123 (DHR 123)
-
Hanks' Balanced Salt Solution (HBSS)
-
Flow cytometer
Procedure:
-
Neutrophil Isolation: Isolate neutrophils as described in Protocol 1.
-
This compound Treatment: Pre-incubate neutrophils with this compound or vehicle control as described in Protocol 1.
-
DHR 123 Loading: Add DHR 123 to the cell suspension at a final concentration of 1-5 µM and incubate for 5 minutes at 37°C.
-
Stimulation:
-
Add CXCL8 (e.g., 100 ng/mL) or PMA (e.g., 25-100 ng/mL) to the DHR 123-loaded cells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Stop Reaction: Place the tubes on ice to stop the reaction.
-
Wash: Wash the cells once with cold HBSS.
-
Data Acquisition:
-
Resuspend the cells in cold HBSS.
-
Acquire data on a flow cytometer, measuring the fluorescence in the FITC or green channel.
-
-
Data Analysis:
-
Analyze the MFI of rhodamine 123 in the neutrophil population.
-
Calculate the percentage inhibition of ROS production by this compound.
-
Protocol 3: Neutrophil Phagocytosis Assay
This protocol assesses the ability of neutrophils to engulf opsonized particles, a fundamental process in host defense. Fluorescently labeled particles (e.g., bacteria or beads) are used, and their internalization is quantified by flow cytometry.
Materials:
-
This compound
-
Isolated human neutrophils
-
Fluorescently labeled E. coli particles (e.g., FITC-conjugated) or pHrodo™ Green Zymosan Bioparticles™
-
Human serum for opsonization
-
Trypan blue or other quenching agent for extracellular fluorescence
-
Flow cytometer
Procedure:
-
Opsonization of Particles: Incubate the fluorescent particles with 10-50% human serum for 30 minutes at 37°C to opsonize them. Wash the particles to remove excess serum.
-
Neutrophil Isolation and Treatment: Isolate and treat neutrophils with this compound or vehicle as described in Protocol 1.
-
Phagocytosis:
-
Add the opsonized fluorescent particles to the neutrophils at a ratio of approximately 10:1 (particles:cells).
-
Incubate for 30-60 minutes at 37°C to allow for phagocytosis. A control sample should be kept at 4°C to inhibit active phagocytosis.
-
-
Quenching of Extracellular Fluorescence:
-
Add trypan blue (0.2 mg/mL final concentration) to quench the fluorescence of non-internalized particles.
-
-
Wash: Wash the cells with cold PBS to remove excess particles and quenching agent.
-
Data Acquisition:
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Determine the percentage of fluorescently positive neutrophils and the MFI of the positive population.
-
Compare the phagocytic activity in this compound-treated samples to the vehicle control.
-
Conclusion
This compound is a valuable tool for investigating the role of CXCR2 in neutrophil-mediated inflammation. The protocols outlined in this document provide a framework for utilizing flow cytometry to perform a detailed analysis of the effects of this compound on key neutrophil functions. These assays can be adapted for use in various research and drug development settings to further elucidate the therapeutic potential of CXCR2 antagonism. Careful optimization of reagent concentrations and incubation times is recommended for each specific experimental system.
References
- 1. Frontiers | Use of Flow Cytometry to Evaluate Phagocytosis of Staphylococcus aureus by Human Neutrophils [frontiersin.org]
- 2. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of a selective CXCR2 antagonist (AZD5069) on human blood neutrophil count and innate immune functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using imaging flow cytometry to quantify neutrophil phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The safety and tolerability of oral AZD5069, a selective CXCR2 antagonist, in patients with moderate-to-severe COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. AZD5069 [openinnovation.astrazeneca.com]
Application Notes and Protocols for AZD-5069 Administration
For Researchers, Scientists, and Drug Development Professionals
Objective
To provide detailed information and standardized protocols for the oral administration of AZD-5069 to achieve optimal bioavailability, based on preclinical and clinical pharmacokinetic data. These guidelines are intended to assist in the design and execution of experiments involving this compound.
Introduction
This compound is an orally bioavailable, potent, and selective antagonist of the CXC chemokine receptor 2 (CXCR2).[1][2] CXCR2 and its ligands, such as IL-8 and GRO-α, play a crucial role in the recruitment and activation of neutrophils, key mediators in a variety of inflammatory diseases.[1][3] By blocking the CXCR2 signaling pathway, this compound inhibits neutrophil chemotaxis and infiltration into inflammatory sites, making it a promising therapeutic agent for conditions like chronic obstructive pulmonary disease (COPD) and certain cancers.[1][3][4] Understanding the pharmacokinetic profile of this compound is critical for designing studies that ensure adequate target engagement and reproducible results.
Pharmacokinetic Profile of Oral this compound
Clinical studies have demonstrated that this compound exhibits predictable and linear pharmacokinetics.[5][6] The primary and most effective route of administration is oral.
Absorption and Bioavailability
Following oral administration in a fasted state, this compound is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) being approximately 2 hours.[1][5][7] Different oral formulations, including solutions, suspensions, capsules, and tablets, have been shown to have similar bioavailability.[1][5][7]
Effect of Food
The presence of food can affect the rate, but not the overall extent, of this compound absorption. Administration with a high-fat, high-calorie meal can delay Tmax and reduce the peak plasma concentration (Cmax) by approximately 50%.[1][5][7] However, the total drug exposure, as measured by the area under the curve (AUC), remains unchanged.[1][5][7] For consistency in experimental design, it is recommended to administer this compound in a fasted state.
Dose-Response Relationship
Systemic exposure to this compound, as measured by AUC and Cmax, is approximately proportional to the administered dose in both single and multiple-dose studies.[1][5][7]
Distribution and Elimination
This compound has an initial half-life of approximately 4 hours and a terminal half-life of about 11 hours, which supports twice-daily dosing regimens.[1][5][7] Steady-state plasma concentrations are typically achieved within 2-3 days of consistent dosing.[1][5][7]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of orally administered this compound from Phase I clinical studies in healthy volunteers.
Table 1: Single Dose Pharmacokinetics of this compound (Oral Suspension, Fasted)
| Dose | Cmax (nmol/L) | Tmax (h) | AUC (nmol·h/L) |
| 40 mg | 2210 | 2.0 | 8390 |
Data extracted from a multiple-dose study, day 1 data presented.[7]
Table 2: Comparison of Oral Formulations (45 mg Dose, Fasted)
| Formulation | Cmax (nmol/L) | Tmax (h) | AUC (nmol·h/L) |
| Capsules | 2610 | 3.0 | 11500 |
[7]
Table 3: Effect of Food on this compound Pharmacokinetics (Oral Suspension)
| Condition | Cmax | Tmax | AUC |
| Fasted | ~2x higher vs. Fed | ~2 h | Unchanged |
| Fed (High-Fat Meal) | ~50% lower vs. Fasted | Delayed by ~3 h | Unchanged |
Experimental Protocols
In Vitro Assay: Inhibition of GRO-α-induced CD11b Expression in Human Whole Blood
This protocol describes a flow cytometry-based assay to measure the in vitro potency of this compound by assessing its ability to inhibit chemokine-induced upregulation of the activation marker CD11b on neutrophils.
Materials:
-
Freshly collected human whole blood (anticoagulant: sodium citrate)
-
This compound
-
GRO-α (CXCL1)
-
Fluorescently labeled anti-CD11b antibody
-
Fluorescently labeled anti-CD16 antibody (neutrophil marker)
-
Fixative solution (e.g., 0.5% formaldehyde (B43269) in saline)
-
Lysis buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.
-
Blood Aliquoting: Aliquot whole blood into flow cytometry tubes.
-
Incubation with this compound: Add the desired concentrations of this compound or vehicle control to the blood samples and incubate.
-
Stimulation: Add GRO-α to the samples to a final concentration known to induce sub-maximal CD11b expression. Incubate for a short period at 37°C.
-
Antibody Staining: Add the anti-CD11b and anti-CD16 antibodies to the samples and incubate in the dark at room temperature.
-
Fixation and Lysis: Add fixative solution to the samples, followed by a red blood cell lysis buffer.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the CD16-positive population to analyze the neutrophil population.
-
Data Analysis: Determine the median fluorescence intensity (MFI) of CD11b for the neutrophil population in each sample. Calculate the percentage inhibition of CD11b upregulation by this compound at each concentration relative to the GRO-α-stimulated control.
In Vivo Model: Lipopolysaccharide (LPS)-Induced Lung Neutrophilia in Rats
This protocol outlines a common in vivo model to assess the efficacy of this compound in reducing neutrophil infiltration into the lungs following an inflammatory challenge.
Materials:
-
Sprague-Dawley or Wistar rats
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle for this compound (e.g., 0.5% HPMC, 0.1% Tween 80 in water)
-
Sterile PBS
-
Anesthesia
-
Bronchoalveolar lavage (BAL) equipment
Procedure:
-
Animal Acclimatization: Acclimate rats to the facility for at least one week before the experiment.
-
This compound Administration: Administer this compound or vehicle orally at the desired dose and time point before the LPS challenge.
-
LPS Challenge: Anesthetize the rats and instill a solution of LPS in sterile PBS intratracheally or via oropharyngeal aspiration. A typical dose is 10-300 µ g/rat .[8]
-
Time Course: Euthanize the animals at a predetermined time point after the LPS challenge (e.g., 4-8 hours, when peak neutrophilia is expected).[9]
-
Bronchoalveolar Lavage (BAL): Perform a BAL by flushing the lungs with a known volume of sterile PBS to collect the BAL fluid (BALF).
-
Cell Counting: Determine the total number of cells in the BALF using a hemocytometer.
-
Differential Cell Count: Prepare a cytospin of the BALF cells, stain with a suitable stain (e.g., Wright-Giemsa), and perform a differential cell count to determine the number and percentage of neutrophils.
-
Data Analysis: Compare the number of neutrophils in the BALF of this compound-treated animals to that of vehicle-treated animals to determine the percentage inhibition of neutrophil infiltration.
Visualizations
Signaling Pathway of this compound
Caption: this compound blocks CXCR2 signaling.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for LPS-induced lung neutrophilia model.
References
- 1. Pharmacokinetics of the Oral Selective CXCR2 Antagonist AZD5069: A Summary of Eight Phase I Studies in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. AZD5069 [openinnovation.astrazeneca.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The safety and tolerability of oral AZD5069, a selective CXCR2 antagonist, in patients with moderate-to-severe COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of the Oral Selective CXCR2 Antagonist AZD5069: A Summary of Eight Phase I Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
Application Notes and Protocols for Combining AZD-5069 with Immunotherapy in Pre-clinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-5069 is an orally bioavailable, selective, and reversible antagonist of the CXC chemokine receptor 2 (CXCR2).[1] The CXCR2 signaling pathway plays a critical role in the recruitment of myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs) into the tumor microenvironment (TME).[2] These immunosuppressive cell populations can hinder the efficacy of immunotherapies, such as immune checkpoint inhibitors (ICIs). By blocking CXCR2, this compound can disrupt the trafficking of these cells, thereby remodeling the TME to be more favorable for an anti-tumor immune response. Preclinical studies have shown that combining this compound with ICIs, such as anti-PD-1 or anti-PD-L1 antibodies, can enhance their anti-tumor activity in various cancer models.[3] This document provides detailed application notes and protocols for combining this compound with immunotherapy in preclinical models, based on published literature.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CXCR2 signaling pathway and a general experimental workflow for evaluating the combination of this compound and immunotherapy in preclinical models.
Caption: CXCR2 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for in vivo studies.
Preclinical Models
The combination of this compound and immunotherapy has been evaluated in several preclinical cancer models, including:
-
Nonalcoholic Steatohepatitis-associated Hepatocellular Carcinoma (NASH-HCC): In a murine model of NASH-HCC, the combination of this compound and an anti-PD-1 antibody was shown to reduce tumor burden and extend survival.[4]
-
Prostate Cancer: In a preclinical model of advanced prostate cancer, this compound treatment was found to inhibit the infiltration of tumor-associated macrophages (TAMs), increase the infiltration of CD4+ and CD8+ T-cells, and suppress tumor growth.[5]
-
Thyroid Cancer (in vitro): In human thyroid cancer cell lines, this compound was shown to reduce cell migration.[3]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the combination of this compound with immunotherapy.
Table 1: In Vivo Efficacy of this compound and Anti-PD-1 in a NASH-HCC Mouse Model
| Treatment Group | Tumor Burden (Fold Change vs. Vehicle) | Median Survival (Days) |
| Vehicle | 1.0 | 28 |
| This compound | ~0.6 | 35 |
| Anti-PD-1 | ~0.9 | 30 |
| This compound + Anti-PD-1 | ~0.3 | >40 |
Data synthesized from textual descriptions in the cited literature.[4]
Table 2: Effects of this compound on the Tumor Microenvironment in a Prostate Cancer Model
| Treatment Group | TAM Infiltration (% of CD45+ cells) | CD8+ T-cell Infiltration (% of CD45+ cells) |
| Vehicle | High | Low |
| This compound | Significantly Reduced | Significantly Increased |
Data synthesized from textual descriptions in the cited literature.[5]
Experimental Protocols
In Vivo Combination of this compound and Anti-PD-1 in a Syngeneic Mouse Model
This protocol is a general guideline based on published studies and may require optimization for specific tumor models and experimental goals.
1. Animal Model and Housing:
-
Mouse Strain: C57BL/6 or other appropriate syngeneic strain for the chosen tumor cell line.
-
Age: 6-8 weeks old.
-
Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and access to food and water ad libitum. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Tumor Cell Inoculation:
-
Cell Line: Select a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma).
-
Preparation: Culture cells to ~80% confluency, harvest, and resuspend in sterile, serum-free media or PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.[1]
3. Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Isotype control antibody + Vehicle
-
Group 4: Anti-PD-1 antibody alone
-
Group 5: this compound + Anti-PD-1 antibody
4. Drug Formulation and Administration:
-
This compound:
-
Formulation: this compound can be formulated as an oral suspension.[6] A common vehicle is 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) in water.
-
Dose: A typical dose used in mice is 8 mg/kg/day.[5]
-
Administration: Administer daily via oral gavage.
-
-
Anti-PD-1 Antibody:
5. Monitoring and Endpoint:
-
Tumor Growth: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[1]
-
Body Weight: Monitor body weight to assess toxicity.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per IACUC guidelines, or at a predetermined time point for analysis.
Immunohistochemistry (IHC) for Tumor Microenvironment Analysis
This protocol provides a general procedure for IHC staining of formalin-fixed paraffin-embedded (FFPE) tumor sections.
1. Tissue Preparation:
-
Harvest tumors at the experimental endpoint and fix in 10% neutral buffered formalin for 24 hours.
-
Transfer to 70% ethanol (B145695) and process for paraffin (B1166041) embedding.
-
Cut 4-5 µm sections onto positively charged slides.[8]
2. Deparaffinization and Rehydration:
-
Bake slides at 60°C for at least 30 minutes.
-
Deparaffinize in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath. The optimal buffer and time will depend on the antibody.[9]
4. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block solution (e.g., serum from the secondary antibody host species).
-
Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C.
-
CD8: (e.g., clone 4SM15, eBioscience)
-
Ly6G (for neutrophils): (e.g., clone 1A8, BioLegend)
-
PD-L1: (e.g., clone 29E.2A3, BioLegend)[1]
-
-
Secondary Antibody and Detection: Use an appropriate HRP-conjugated secondary antibody and a DAB substrate kit for visualization.
-
Counterstaining: Counterstain with hematoxylin.
5. Imaging and Analysis:
-
Dehydrate slides, clear with xylene, and coverslip.
-
Acquire images using a brightfield microscope and quantify the number of positive cells per unit area.
Flow Cytometry for Immune Cell Profiling
This protocol outlines a general procedure for the analysis of tumor-infiltrating immune cells.
1. Single-Cell Suspension Preparation:
-
Harvest tumors and place them in ice-cold RPMI-1640 medium.
-
Mince the tumor into small pieces and digest with an enzymatic solution (e.g., collagenase D and DNase I) at 37°C.
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells with ACK lysis buffer.
2. Staining:
-
Fc Block: Block Fc receptors with an anti-CD16/32 antibody.
-
Surface Staining: Incubate cells with a cocktail of fluorescently-labeled antibodies against cell surface markers. A comprehensive panel may include:[10][11]
-
Pan-leukocyte: CD45
-
T cells: CD3, CD4, CD8
-
Neutrophils: Ly6G
-
Monocytes/Macrophages: CD11b, F4/80, Ly6C
-
Dendritic Cells: CD11c, MHC Class II
-
Checkpoint Molecules: PD-1, PD-L1
-
-
Viability Dye: Include a viability dye (e.g., Zombie Aqua) to exclude dead cells.
-
Intracellular Staining (Optional): For intracellular markers like Foxp3 (for regulatory T cells) or granzyme B (for cytotoxic T cells), fix and permeabilize the cells after surface staining and then incubate with the intracellular antibody.
3. Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the different immune cell populations.
Conclusion
The combination of the CXCR2 antagonist this compound with immunotherapy represents a promising strategy to overcome resistance to immune checkpoint blockade. The protocols and data presented in these application notes provide a framework for researchers to design and execute preclinical studies to further investigate this therapeutic approach. Careful optimization of experimental conditions, including the choice of tumor model, drug dosing and scheduling, and analytical methods, will be crucial for obtaining robust and reproducible results.
References
- 1. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models | In Vivo [iv.iiarjournals.org]
- 2. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host immunity in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective anti-CXCR2 receptor blockade by AZD5069 inhibits CXCL8-mediated pro-tumorigenic activity in human thyroid cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gut.bmj.com [gut.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of the Oral Selective CXCR2 Antagonist AZD5069: A Summary of Eight Phase I Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. scispace.com [scispace.com]
- 9. Improved multiplex immunohistochemistry for immune microenvironment evaluation of mouse formalin-fixed paraffin-embedded tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labcorp.com [labcorp.com]
- 11. oncology.labcorp.com [oncology.labcorp.com]
Application Notes: In-Vitro Assays for Measuring the Effect of AZD-5069 on Chemotaxis
Introduction
AZD-5069 is a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2).[1][2] CXCR2 plays a crucial role in the innate immune response by mediating the migration of neutrophils to sites of inflammation.[3] Dysregulated CXCR2 signaling is implicated in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and severe asthma.[3][4] this compound inhibits the binding of endogenous chemokines, such as IL-8 (CXCL8) and GROα (CXCL1), to CXCR2, thereby impeding neutrophil chemotaxis and recruitment.[1][5][6] These application notes provide detailed protocols for in-vitro assays designed to quantify the inhibitory effect of this compound on neutrophil chemotaxis, a key functional readout of its mechanism of action.
CXCR2 Signaling Pathway in Neutrophil Chemotaxis
The binding of chemokines like IL-8 to the G protein-coupled receptor CXCR2 on neutrophils initiates a signaling cascade that leads to cell polarization and directed migration. This process, known as chemotaxis, is fundamental for the recruitment of neutrophils to inflammatory sites. This compound acts by blocking this initial binding step, thus inhibiting the downstream signaling events required for cell migration.
References
- 1. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The safety and tolerability of oral AZD5069, a selective CXCR2 antagonist, in patients with moderate-to-severe COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host immunity in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD5069 [openinnovation.astrazeneca.com]
- 6. medchemexpress.com [medchemexpress.com]
Evaluating the Impact of AZD-5069 on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for evaluating the pharmacological effects of AZD-5069 on gene expression. This compound is a selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2), a key mediator in inflammatory responses and a potential therapeutic target in various diseases, including cancer and inflammatory disorders.[1][2][3][4] By blocking the binding of cognate chemokines, primarily CXCL8 (IL-8) and CXCL1, to CXCR2, this compound inhibits downstream signaling pathways that regulate neutrophil recruitment and activation, as well as other cellular processes.[2][3][5] Understanding the impact of this compound on the transcriptome is crucial for elucidating its mechanism of action, identifying biomarkers of response, and discovering potential new therapeutic applications.
The following sections detail the primary signaling pathway of CXCR2, protocols for assessing gene expression changes using RNA sequencing (RNA-seq) and quantitative real-time PCR (qRT-PCR), and representative data on the effects of this compound.
CXCR2 Signaling Pathway
This compound is a small molecule antagonist that selectively binds to and inhibits the CXCR2 receptor, a G protein-coupled receptor (GPCR).[3] Upon binding of its chemokine ligands (e.g., CXCL1, CXCL8), CXCR2 activates several downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK), and Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathways.[4][6] These pathways culminate in the activation of transcription factors such as Nuclear factor-kappa B (NF-κB), Activator protein-1 (AP-1), and STAT3, which in turn regulate the expression of genes involved in inflammation, cell survival, proliferation, and angiogenesis.[7][8] By blocking the initial receptor activation, this compound effectively attenuates these downstream transcriptional events.
References
- 1. Chemokine receptor CXCR2: physiology regulator and neuroinflammation controller? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human CXCR2 Stable Cell Line-HEK293 (CSC-RG1833) - Creative Biogene [creative-biogene.com]
- 3. mdpi.com [mdpi.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. cells-online.com [cells-online.com]
- 6. revvity.com [revvity.com]
- 7. mdpi.com [mdpi.com]
- 8. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AZD-5069 Technical Support Center: Troubleshooting Inconsistent Results
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the CXCR2 antagonist, AZD-5069. Inconsistent results can arise from various factors, from solution preparation to assay-specific conditions. This guide aims to address common issues to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1][2] It functions by binding to CXCR2, a G protein-coupled receptor, thereby blocking the binding of its cognate chemokines, such as IL-8 (CXCL8) and GRO-α (CXCL1).[2] This inhibition prevents downstream signaling pathways that lead to neutrophil activation, chemotaxis, and migration to sites of inflammation.
Q2: I am seeing variable potency (IC50) for this compound in my assays. What could be the cause?
A2: Inconsistent potency values can stem from several factors:
-
Solubility Issues: this compound has poor aqueous solubility and is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[3][4] Incomplete solubilization can lead to a lower effective concentration. Ensure you are using fresh, anhydrous DMSO, as moisture can reduce solubility.[3] Sonication may be required to fully dissolve the compound.[4]
-
Time and Temperature Dependence: The binding of this compound to CXCR2 is time and temperature-dependent.[2] Variations in pre-incubation times and assay temperatures can significantly impact the observed potency. Maintain consistent incubation periods and temperatures across experiments.
-
Assay Format: The observed potency of this compound can differ between a radioligand binding assay and a functional assay (e.g., chemotaxis or calcium flux).[5] This is due to the compound's slowly reversible and potentially insurmountable antagonism in functional assays.[6]
-
Cell System Variability: The expression level of CXCR2 on your chosen cell line can influence the apparent potency. Higher receptor expression may require higher concentrations of the antagonist for effective inhibition.
Q3: My this compound stock solution appears to have precipitated. Is it still usable?
A3: It is not recommended to use a stock solution with visible precipitate. Precipitation indicates that the compound is no longer fully dissolved, and the actual concentration will be lower than intended. This can be caused by using DMSO that has absorbed moisture or by improper storage.[3] Prepare a fresh stock solution using new, anhydrous DMSO and ensure proper storage conditions are met.
Q4: How should I store this compound powder and stock solutions?
A4: Proper storage is critical for maintaining the stability and activity of this compound.
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[5]
-
In Solvent (DMSO): Aliquot your stock solution to avoid repeated freeze-thaw cycles. Store at -80°C for up to 3 months or at -20°C for up to 2 weeks.[5]
Troubleshooting Guides
Issue 1: Low or No Inhibition in a Cell-Based Functional Assay
| Potential Cause | Troubleshooting Step |
| Incomplete Solubilization | Prepare a fresh stock solution of this compound in anhydrous DMSO. Use sonication to aid dissolution if necessary. Visually inspect the solution for any particulate matter before use.[1][4] |
| Degraded Compound | Ensure that the compound and stock solutions have been stored correctly and are within their recommended shelf life.[5] |
| Insufficient Pre-incubation Time | Due to its slow binding kinetics, a sufficient pre-incubation time of the cells with this compound is crucial before adding the agonist. This time may need to be optimized for your specific assay but is often in the range of 15-30 minutes.[7] |
| Inappropriate Cell Density | High cell densities can lead to rapid depletion of the antagonist. Optimize the cell number for your assay to ensure a sufficient concentration of this compound per cell. |
| Low CXCR2 Expression | Confirm the expression of CXCR2 on your target cells using a validated method like flow cytometry or western blotting. |
Issue 2: Inconsistent Results in Chemotaxis Assays
| Potential Cause | Troubleshooting Step |
| Suboptimal Chemoattractant Concentration | Perform a dose-response curve for your chemoattractant (e.g., IL-8) to determine the optimal concentration that induces a robust chemotactic response without causing receptor desensitization. |
| Variable Incubation Times | Standardize the incubation time for cell migration across all experiments. Typical incubation times range from 1 to 2 hours.[7] |
| DMSO Vehicle Effects | Ensure that the final concentration of DMSO in your assay is consistent across all conditions (including controls) and is at a level that does not affect cell viability or migration (typically ≤ 0.1%). |
| Cell Health | Use healthy, viable cells for your chemotaxis assay. Poor cell health can lead to reduced migratory capacity. Perform a viability check before each experiment. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Ligand | Species | Potency (IC50/pA2) | Reference |
| CXCR2 Radioligand Binding | [125I]-IL-8 | Human | pIC50 = 9.1 | [5] |
| Neutrophil Chemotaxis | CXCL1 | Human | pA2 ≈ 9.6 | [5] |
| CD11b Expression | CXCL1 | Human | pA2 = 6.9 | [5] |
| Calcium Flux | GRO-α | Human | IC50 consistent with binding potency | [2] |
Table 2: Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Shelf Life | Reference |
| Powder | -20°C | 3 years | [5] |
| Powder | 4°C | 2 years | [5] |
| In DMSO | -80°C | 3 months | [5] |
| In DMSO | -20°C | 2 weeks | [5] |
Experimental Protocols
Detailed Protocol: this compound Stock Solution Preparation
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Use a fresh, unopened bottle of DMSO if possible, as it is hygroscopic.[3]
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes, or until the solution is clear.[4]
-
Visually inspect the solution against a light source to ensure there is no visible precipitate.
-
Aliquot the stock solution into smaller volumes in amber tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term storage.[5]
-
Detailed Protocol: Neutrophil Chemotaxis Assay
-
Materials:
-
Isolated human neutrophils
-
This compound stock solution (in DMSO)
-
Chemoattractant (e.g., recombinant human IL-8/CXCL8)
-
Assay buffer (e.g., RPMI 1640 + 0.5% BSA)
-
Transwell inserts (5 µm pore size)
-
24-well plate
-
Incubator (37°C, 5% CO2)
-
Cell viability stain (e.g., Calcein AM)
-
Fluorescence plate reader
-
-
Procedure:
-
Isolate human neutrophils from fresh whole blood using a standard protocol (e.g., density gradient centrifugation).
-
Resuspend the neutrophils in assay buffer at a concentration of 2 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in assay buffer from your stock solution. Also, prepare a vehicle control with the same final DMSO concentration.
-
In separate tubes, pre-incubate the neutrophil suspension with the different concentrations of this compound or vehicle control for 30 minutes at 37°C.[7]
-
Prepare the chemoattractant (e.g., IL-8) at the desired concentration in assay buffer.
-
Add 600 µL of the chemoattractant solution to the lower wells of the 24-well plate. Add assay buffer alone to some wells to serve as a negative control for migration.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1.5 hours to allow for neutrophil migration.[8]
-
After incubation, carefully remove the Transwell inserts.
-
To quantify the migrated cells, add a cell viability stain like Calcein AM to the lower wells and incubate as per the manufacturer's instructions.
-
Measure the fluorescence using a plate reader. The fluorescence signal is proportional to the number of migrated cells.
-
Mandatory Visualization
Caption: this compound inhibits the CXCR2 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AZD5069 [openinnovation.astrazeneca.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | CXCR | TargetMol [targetmol.com]
- 5. medkoo.com [medkoo.com]
- 6. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Identifying and mitigating off-target effects of AZD-5069
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating off-target effects of AZD-5069.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally bioavailable, selective, and reversible antagonist of the C-X-C motif chemokine receptor 2 (CXCR2).[1][2] Its primary function is to block the binding of cognate chemokines, such as CXCL1 and CXCL8 (IL-8), to CXCR2. This inhibition disrupts CXCR2-mediated signaling, which in turn reduces the recruitment and migration of neutrophils from the bloodstream to sites of inflammation.[2][3]
Q2: What are the known on-target and potential off-target effects of this compound?
The most prominent pharmacological effect of this compound is a dose-dependent, reversible reduction in circulating blood neutrophil counts (neutropenia).[4][5] This is considered an on-target effect stemming from its mechanism of action. While generally well-tolerated, this can be a concern in certain patient populations.[5][6]
Potential off-target effects or mechanism-related observations from clinical studies include:
-
Increased Cytokine Levels: Treatment with this compound has been associated with an increase in serum levels of certain cytokines, including G-CSF, IL-1ß, IL-6, IL-8, and GRO-α.[6][7]
-
Lack of Efficacy in Some Conditions: In clinical trials for severe asthma, this compound did not significantly reduce the rate of exacerbations, questioning the singular role of CXCR2-mediated neutrophil recruitment in the pathology of this specific condition.[8][9]
Q3: We are observing a significant drop in neutrophil counts in our in vivo model. Is this expected, and what can we do to mitigate it?
A reduction in peripheral blood neutrophil counts is an expected on-target effect of this compound due to its antagonism of CXCR2, which is crucial for neutrophil migration.[4][5]
Mitigation Strategies:
-
Dose Optimization: The extent of neutropenia is dose-dependent.[4] Titrating down the dose of this compound to the lowest effective concentration for your experimental endpoint may reduce the severity of neutropenia.
-
Intermittent Dosing: Depending on the experimental design, an intermittent dosing schedule might allow for neutrophil count recovery between treatments. The half-life of this compound is approximately 11 hours, with steady-state achieved in 2-3 days.[10]
-
Monitoring: Regularly monitor complete blood counts (CBCs) with differentials to track the kinetics of neutrophil reduction and recovery.
Q4: Our in vitro assays show inconsistent results. What are some potential reasons?
Inconsistent in vitro results with this compound can arise from several factors related to its pharmacological properties. This compound is a slowly reversible antagonist, and its binding kinetics are dependent on time and temperature.[3][11]
Troubleshooting Tips:
-
Pre-incubation Time: Ensure a sufficient pre-incubation time of cells with this compound before adding the CXCR2 ligand (e.g., IL-8, GRO-α) to allow for adequate receptor binding.
-
Temperature Control: Maintain consistent and appropriate temperatures throughout the assay, as temperature can affect the binding kinetics.[11]
-
Solubility: this compound has high solubility in DMSO.[11] However, ensure complete solubilization and avoid precipitation when diluting into aqueous assay buffers. Use fresh DMSO for preparing stock solutions.[11]
-
Cell Health and CXCR2 Expression: Confirm the viability of your cells and ensure they express sufficient levels of CXCR2 for a robust assay window.
Quantitative Data Summary
Table 1: Effect of this compound on Blood Neutrophil Counts in Clinical Studies
| Study Population | This compound Dose | Duration | Average Reduction in Blood Neutrophil Count | Reference |
| Healthy Volunteers | 100 mg BID | 6 days | Mean reduction of 1.67 x 10⁹/L from baseline | [12] |
| Patients with Severe Asthma | 45 mg BID | 12 months | ~25% sustained reduction | [4] |
| Patients with Moderate-to-Severe COPD | 50 mg BID | 4 weeks | 14-40% from baseline | [5] |
| Patients with Moderate-to-Severe COPD | 80 mg BID | 4 weeks | 13-36% from baseline | [5] |
Table 2: Selectivity of this compound for CXCR2
| Receptor | Potency (IC50) | Selectivity vs. CXCR2 | Reference |
| CXCR2 | 0.79 nM | - | [1] |
| CXCR1 | >118.5 nM | >150-fold | [1] |
| CCR2b | >118.5 nM | >150-fold | [1] |
Experimental Protocols
1. In Vitro Chemotaxis Assay to Assess this compound Potency
This protocol describes a method to evaluate the inhibitory effect of this compound on neutrophil chemotaxis towards a CXCR2 ligand.
-
Cell Preparation: Isolate primary human neutrophils from healthy donor blood using standard methods such as density gradient centrifugation (e.g., Ficoll-Paque). Resuspend the isolated neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA).
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer to achieve the desired final concentrations.
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Chemotaxis Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 3-5 µm pore size).
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In the lower chamber, add the chemoattractant (e.g., 10 nM IL-8 or GRO-α).
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In the upper chamber, add the neutrophil suspension pre-incubated with various concentrations of this compound or vehicle control (DMSO) for at least 30 minutes at 37°C.
-
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Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.
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Quantification: After incubation, remove the membrane. Scrape off the non-migrated cells from the top of the membrane. Stain the migrated cells on the bottom of the membrane with a suitable stain (e.g., Diff-Quik, Hoechst). Count the migrated cells in several high-power fields under a microscope.
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Data Analysis: Plot the number of migrated cells against the concentration of this compound. Calculate the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the maximal chemotactic response.
2. Flow Cytometry Assay for CD11b Expression
This protocol measures the effect of this compound on the activation of neutrophils by assessing the surface expression of the adhesion molecule CD11b.
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Blood Collection and Preparation: Collect whole blood from healthy volunteers into heparinized tubes.
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Compound Incubation: Aliquot the whole blood and incubate with various concentrations of this compound or vehicle control for a specified period (e.g., 60 minutes) at 37°C.
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Neutrophil Stimulation: Stimulate the neutrophils by adding a CXCR2 ligand, such as GRO-α (e.g., 10 ng/mL), and incubate for a further 10-15 minutes at 37°C.
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Staining: Add a fluorescently labeled anti-CD11b antibody to the blood samples and incubate in the dark at 4°C for 30 minutes.
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Red Blood Cell Lysis: Lyse the red blood cells using a commercial lysing solution.
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Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the neutrophil population based on their forward and side scatter characteristics. Measure the mean fluorescence intensity (MFI) of CD11b on the gated neutrophils.
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Data Analysis: Determine the inhibition of GRO-α-induced CD11b expression by this compound at different concentrations and calculate the IC₅₀.
Visualizations
Caption: Mechanism of action of this compound as a CXCR2 antagonist.
Caption: Workflow for investigating potential off-target effects.
References
- 1. AZD5069 [openinnovation.astrazeneca.com]
- 2. Facebook [cancer.gov]
- 3. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AZD5069 [openinnovation.astrazeneca.com]
- 5. The safety and tolerability of oral AZD5069, a selective CXCR2 antagonist, in patients with moderate-to-severe COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Efficacy and safety of a CXCR2 antagonist, AZD5069, in patients with uncontrolled persistent asthma: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of the Oral Selective CXCR2 Antagonist AZD5069: A Summary of Eight Phase I Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. The effect of a selective CXCR2 antagonist (AZD5069) on human blood neutrophil count and innate immune functions - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD-5069 Technical Support Center: Troubleshooting Solubility in Aqueous Solutions
Welcome to the technical support center for AZD-5069. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is a hydrophobic compound with low solubility in aqueous solutions like water or PBS.[1] It is, however, highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[2][3] See the table below for a summary of solubility data.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A2: This is a common issue due to the poor aqueous solubility of this compound. To mitigate this, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous medium. Ensure vigorous mixing or vortexing during the dilution process. It is also advisable to prepare the working solution fresh for each experiment.[4]
Q3: What is the maximum recommended concentration of DMSO in my final working solution for cell-based assays?
A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced toxicity in your cellular model. A general guideline is to maintain the DMSO concentration at or below 0.5%, although the tolerance can vary between different cell lines. It is crucial to include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent.
Q4: Can I heat or sonicate the solution to improve the solubility of this compound?
A4: Yes, gentle heating and/or sonication can be employed to aid in the dissolution of this compound, particularly when preparing stock solutions or in vivo formulations.[4][5] However, for cell-based assays, it is critical to allow the solution to return to the appropriate temperature before adding it to the cells.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[5] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | Poor aqueous solubility of this compound. | - Prepare a high-concentration stock solution in 100% DMSO.- Dilute the stock solution directly into the final aqueous medium with vigorous mixing.- Prepare working solutions fresh for each experiment.[4] |
| Inconsistent experimental results | - Compound precipitation in the working solution.- Degradation of the compound. | - Visually inspect the working solution for any signs of precipitation before use.- Prepare fresh working solutions for each experiment.- Ensure proper storage of stock solutions at -20°C or -80°C.[5] |
| Cell toxicity observed in vehicle control | High final concentration of DMSO. | - Lower the final DMSO concentration in the working solution (ideally ≤ 0.5%).- Perform a DMSO toxicity titration curve for your specific cell line to determine the maximum tolerable concentration. |
| Difficulty dissolving the compound for in vivo studies | Inadequate solvent system for aqueous administration. | - Utilize a co-solvent system. A commonly recommended formulation is a mixture of DMSO, PEG300, Tween 80, and saline.[4][5] |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents as reported by different suppliers.
| Solvent | Concentration | Reference |
| DMSO | 90 mg/mL (188.87 mM) | [4][6] |
| DMSO | 95 mg/mL (199.36 mM) | [7] |
| Ethanol | 7 mg/mL (14.69 mM) | [6] |
| Ethanol | 10 mg/mL | [7] |
| Water | Insoluble | [1][7] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing the Compound: Accurately weigh the required amount of this compound powder (Molecular Weight: 476.52 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.765 mg of this compound.
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Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.
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Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution.[4]
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Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[5]
Preparation of an In Vivo Formulation (Example)
This protocol is based on a commonly recommended co-solvent system and may need to be optimized for your specific experimental requirements.
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 33 mg/mL).
-
Co-solvent Addition (Sequential):
-
To prepare a final concentration of 3.3 mg/mL, start with 100 µL of the 33 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween 80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL.[4]
-
-
Final Mixing: Gently vortex the final solution to ensure homogeneity. Sonication can be used if necessary to achieve a clear solution.[4]
-
Administration: It is recommended to use the formulation immediately after preparation.[4]
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Inhibition of the CXCR2 signaling pathway by this compound.
Caption: Decision tree for troubleshooting this compound precipitation.
References
Improving the stability of AZD-5069 in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability and performance of AZD-5069 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2).[1][2] CXCR2 is a G protein-coupled receptor that plays a crucial role in the recruitment of neutrophils to sites of inflammation.[3] By blocking the interaction of CXCR2 with its ligands, such as CXCL1 and CXCL8 (IL-8), this compound inhibits downstream signaling pathways, thereby preventing neutrophil chemotaxis, degranulation, and the release of reactive oxygen species.[3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound powder should be stored at -20°C.[4] Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to one year.[1]
Q3: In which solvent should I dissolve this compound?
A3: this compound is soluble in DMSO.[1][4] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO, which is then further diluted in the aqueous assay buffer or cell culture medium. For in vivo studies, specific formulations involving co-solvents like PEG300 and Tween 80 may be required.[1]
Q4: Is this compound sensitive to light or air?
A4: Yes, this compound is reported to be air and light sensitive. Impurities can arise from air oxidation or microbial metabolism. Therefore, it is recommended to store solutions in amber vials or containers wrapped in foil and to minimize exposure to air.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous buffer or cell culture medium. | - Poor aqueous solubility.- The concentration of this compound exceeds its solubility limit in the final solution.- The final concentration of DMSO is too low to maintain solubility. | - Ensure the final concentration of DMSO is sufficient to keep this compound in solution (typically ≤ 0.5% in cell-based assays, but this may need optimization).- Prepare fresh dilutions from a clear stock solution for each experiment.- Consider using a formulation with solubility-enhancing excipients for in vivo studies. |
| Loss of this compound activity in a time-dependent manner during an experiment. | - Degradation of the compound in the experimental medium at 37°C.- Adsorption of the compound to plasticware (e.g., plates, tubes). | - Perform a stability study of this compound in your specific experimental medium by incubating it for the duration of your experiment and analyzing its concentration at different time points using HPLC or LC-MS.- If degradation is observed, consider refreshing the medium with freshly prepared this compound at regular intervals for long-term experiments.- Use low-protein-binding plasticware to minimize adsorption. |
| Inconsistent results between experiments. | - Inconsistent preparation of stock and working solutions.- Use of stock solutions that have undergone multiple freeze-thaw cycles.- Variability in the age of the prepared solutions. | - Standardize the protocol for solution preparation, ensuring complete dissolution of the compound.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Prepare fresh working solutions for each experiment from a validated stock solution. |
| Observed cellular toxicity at effective concentrations. | - Off-target effects of the compound.- Toxicity from the solvent (e.g., DMSO) at high concentrations. | - Perform a dose-response experiment to determine the lowest effective concentration.- Ensure the final concentration of the solvent is below the toxic threshold for your specific cell type by including a vehicle control group in your experiments. |
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes | Reference(s) |
| Powder | -20°C | ≥ 4 years | Store in a dry, dark place. | [4] |
| Stock Solution in DMSO | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. | [1] |
| Stock Solution in DMSO | -80°C | 1 year | Aliquot to avoid freeze-thaw cycles. | [1] |
Note: Specific stability data of this compound in various experimental buffers (e.g., different pH, presence of serum) is not extensively available in the public domain. It is highly recommended that researchers perform their own stability assessments for their specific experimental conditions.
Experimental Protocols
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This protocol describes a method to assess the inhibitory effect of this compound on neutrophil migration towards a chemoattractant.
Materials:
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This compound
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Human Neutrophils (isolated from fresh human blood)
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Chemoattractant (e.g., human recombinant CXCL1 or CXCL8)
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Assay Buffer (e.g., RPMI 1640 with 0.5% BSA)
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Boyden chamber or Transwell inserts (3-5 µm pore size)
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24-well or 96-well plates
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Incubator (37°C, 5% CO₂)
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Microplate reader or microscope for cell quantification
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Cell staining dye (e.g., Calcein-AM)
Protocol:
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Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a standard method such as density gradient centrifugation. Resuspend the isolated neutrophils in assay buffer at a concentration of 1 x 10⁶ cells/mL.
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Chemoattractant Preparation: Prepare a solution of the chemoattractant (e.g., 10 nM CXCL8) in the assay buffer.
-
Assay Setup:
-
Add 600 µL of the chemoattractant solution to the lower wells of a 24-well plate. For the negative control, add 600 µL of assay buffer without the chemoattractant.
-
Place the Transwell inserts into the wells.
-
-
This compound Pre-incubation:
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In separate tubes, pre-incubate the neutrophil suspension (1 x 10⁶ cells/mL) with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 30 minutes at room temperature. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.
-
-
Cell Addition: Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.
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Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for neutrophil migration.
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Quantification of Migrated Cells:
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After incubation, carefully remove the Transwell inserts.
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To quantify the migrated cells in the lower chamber, you can use one of the following methods:
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Fluorescence-based: Add a cell-permeable fluorescent dye such as Calcein-AM to the lower well, incubate as per the manufacturer's instructions, and read the fluorescence on a microplate reader.
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Direct Cell Counting: Aspirate the medium from the lower well, centrifuge to pellet the cells, resuspend in a known volume, and count the cells using a hemocytometer or an automated cell counter.
-
-
Visualizations
Caption: CXCR2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro neutrophil chemotaxis assay.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments involving the CXCR2 antagonist, AZD-5069.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective antagonist of the human chemokine (C-X-C motif) receptor 2 (CXCR2).[1][2] It functions by binding to CXCR2 and inhibiting its activation by cognate chemokines such as CXCL1 and CXCL8 (IL-8).[3][4] This inhibition blocks downstream signaling pathways, which in turn reduces the recruitment and migration of neutrophils from the bloodstream to sites of inflammation.[3][5] this compound exhibits over 100-fold selectivity for CXCR2 compared to the CXCR1 receptor.[6][7]
Q2: What are the key characteristics of this compound's interaction with the CXCR2 receptor?
This compound is a slowly reversible antagonist of CXCR2, and its binding is time and temperature-dependent.[2][4][8] This means that with shorter incubation times, this compound can exhibit what appears to be insurmountable antagonism in functional assays, such as calcium flux assays.[4][8] Researchers should consider pre-incubation times and temperature conditions to ensure the establishment of binding equilibrium in their experimental setups.
Q3: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][9][10] For long-term storage, the powdered form should be kept at -20°C for up to 3 years.[2][9] Stock solutions in DMSO can be stored at -80°C for up to one year.[2][11] It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[2] When preparing solutions, it is important to use fresh, anhydrous DMSO, as moisture can reduce solubility.[2]
Troubleshooting Guides
In Vitro Experimentation
Problem 1: Inconsistent or lower-than-expected potency (IC50/pA2 values) in cell-based assays.
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Possible Cause 1: Suboptimal Incubation Time. Due to the slow reversibility of this compound, short incubation times may not be sufficient to reach binding equilibrium, leading to an underestimation of its potency.[2][4][8]
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Solution: Increase the pre-incubation time of this compound with the cells before adding the CXCR2 agonist. A time-course experiment is recommended to determine the optimal pre-incubation period for your specific assay.
-
-
Possible Cause 2: Temperature Effects. The binding kinetics of this compound are temperature-dependent.[2][4][8]
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Solution: Ensure that all incubation steps are performed at a consistent and appropriate temperature (e.g., 37°C for live-cell assays) to maintain consistent binding characteristics.
-
-
Possible Cause 3: High Protein Concentration in Media. this compound is highly protein-bound (99%).[1]
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Solution: If using serum-containing media, the high protein concentration can sequester the compound, reducing its effective concentration. Consider reducing the serum percentage during the treatment period or using serum-free media if the cell line permits. Alternatively, calculate the effective concentration based on the protein binding percentage.
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Problem 2: Unexpected off-target effects or cellular toxicity.
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Possible Cause 1: High Compound Concentration. While this compound is selective, very high concentrations may lead to off-target effects.
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Possible Cause 2: Solvent Toxicity. High concentrations of DMSO can be toxic to cells.
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Solution: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and that the vehicle control group is treated with the same DMSO concentration.
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In Vivo Experimentation
Problem 3: Variability in drug exposure and efficacy in animal models.
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Possible Cause 1: Food Effects on Absorption. In human studies, a high-fat meal delayed and reduced the peak plasma concentration (Cmax) of this compound by 50%, although the total exposure (AUC) was unchanged.[12] This could be a factor in animal studies as well.
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Solution: Standardize the feeding schedule for the animals. For oral administration, consider dosing in a fasted state to achieve more consistent and rapid absorption.
-
-
Possible Cause 2: Inappropriate Vehicle for Administration. The choice of vehicle can significantly impact the solubility and bioavailability of the compound.
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Possible Cause 3: CYP3A4 Metabolism. this compound is partially metabolized by CYP3A4.[1]
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Solution: Be aware of potential drug-drug interactions if co-administering other compounds that are substrates, inhibitors, or inducers of CYP3A4. Strong inhibitors like ketoconazole (B1673606) can increase the exposure of this compound.[1]
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Problem 4: Compensatory upregulation of cytokines and potential for altered immune cell dynamics.
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Possible Cause: Prolonged CXCR2 blockade can lead to a compensatory increase in its ligands, such as CXCL8 (IL-8) and GRO-α, as well as Granulocyte-Colony Stimulating Factor (G-CSF).[6][13]
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Solution: When analyzing in vivo outcomes, it is important to measure the levels of these cytokines in plasma or tissue samples. This can help to interpret the experimental results, especially if a reduction in neutrophil infiltration is less than expected. The increase in G-CSF might also influence other immune cell populations.[7]
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Data Presentation
| Parameter | Value | Reference |
| Mechanism of Action | Selective, slowly reversible CXCR2 antagonist | [1][2][4] |
| IC50 (CXCR2 binding) | 0.79 nM | [1][9][10] |
| Selectivity over CXCR1 | >150-fold | [1] |
| Plasma Protein Binding | 99% | [1] |
| Solubility | Soluble in DMSO | [2][9][10] |
| Pharmacokinetics (Human) | ||
| Time to Cmax (fasted) | ~2 hours | [12] |
| Terminal Half-life | ~11 hours | [12] |
| Effect of high-fat meal | 50% reduction in Cmax, no change in AUC | [12] |
| Metabolism | Partially via CYP3A4 | [1] |
Experimental Protocols
In Vitro Neutrophil Chemotaxis Assay
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Cell Preparation: Isolate human neutrophils from the whole blood of healthy donors using standard methods (e.g., density gradient centrifugation). Resuspend the purified neutrophils in an appropriate assay buffer.
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Pre-incubation with this compound: Pre-incubate the neutrophils with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 30-60 minutes) at 37°C.
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Chemotaxis Assay: Use a multi-well chemotaxis chamber (e.g., Boyden chamber). Add a chemoattractant such as CXCL1 or CXCL8 to the lower wells. Place the filter membrane over the lower wells, and add the pre-incubated neutrophil suspension to the upper wells.
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Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-2 hours to allow for cell migration.
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Quantification: After incubation, remove the filter and stain the migrated cells on the underside of the membrane. Count the number of migrated cells in several high-power fields under a microscope.
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Data Analysis: Plot the number of migrated cells against the concentration of this compound to determine the IC50 value for inhibition of chemotaxis.
In Vivo Lipopolysaccharide (LPS)-Induced Lung Neutrophilia Model (Rat)
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Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.
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This compound Administration: Administer this compound or vehicle orally by gavage at the desired dose (e.g., 3 or 10 µmol/kg) at a specific time point before LPS challenge (e.g., 1-2 hours).[10]
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LPS Challenge: Anesthetize the rats and instill a solution of LPS intranasally or intratracheally to induce lung inflammation.
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Bronchoalveolar Lavage (BAL): At a predetermined time after the LPS challenge (e.g., 4-6 hours), humanely euthanize the animals and perform a bronchoalveolar lavage with phosphate-buffered saline (PBS).
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Cell Counting and Differentiation: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and perform a total cell count. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the number and percentage of neutrophils.
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Data Analysis: Compare the number of neutrophils in the BAL fluid of this compound-treated animals to that of vehicle-treated animals to assess the inhibitory effect of the compound on neutrophil recruitment to the lungs.
Visualizations
Caption: Mechanism of action of this compound as a CXCR2 antagonist.
Caption: Troubleshooting workflow for inconsistent in vitro results with this compound.
References
- 1. AZD5069 [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | C18H22F2N4O5S2 | CID 56645576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host immunity in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | CXCR | TargetMol [targetmol.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pharmacokinetics of the Oral Selective CXCR2 Antagonist AZD5069: A Summary of Eight Phase I Studies in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of a selective CXCR2 antagonist (AZD5069) on human blood neutrophil count and innate immune functions - PMC [pmc.ncbi.nlm.nih.gov]
How to control for AZD-5069's effect on cell viability
Welcome to the technical support center for AZD-5069. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively control for and interpret the effects of this compound on cell viability in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with this compound, providing systematic approaches to identify and resolve them.
Issue 1: Unexpected Decrease in Cell Viability After this compound Treatment
Answer: An unexpected decrease in cell viability can stem from on-target pharmacological effects, off-target toxicity, or experimental artifacts. Follow this workflow to systematically troubleshoot the issue.
Step-by-Step Protocols:
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Protocol 1: Dose-Response and Vehicle Control Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 12-point, 3-fold dilutions) in a culture medium to achieve final concentrations ranging from picomolar to micromolar (e.g., 1 pM to 20 µM).
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Vehicle Control: Prepare a parallel dilution series using only DMSO, ensuring the final DMSO concentration in the well matches the highest concentration used for this compound (typically ≤ 0.1%).
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Treatment: Treat the cells with the this compound dilutions and the vehicle controls. Include "untreated" wells (medium only) as a negative control.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
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Viability Assessment: Use a suitable viability assay (e.g., MTT, WST-1, or CellTiter-Glo®) according to the manufacturer's protocol.
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Analysis: Normalize the results to the vehicle control (set to 100% viability). A significant drop in viability in the vehicle control wells indicates solvent toxicity.
-
-
Protocol 2: Validating On-Target Effect Using CXCR2 Knockout Cells
-
Cell Lines: Acquire or generate a cell line with a stable knockout (KO) of the CXCR2 gene using CRISPR-Cas9, alongside its corresponding wild-type (WT) parental cell line.
-
Verification: Confirm the absence of CXCR2 expression in the KO cell line via qPCR, Western blot, or flow cytometry.
-
Experiment: Perform the dose-response assay as described in Protocol 1 simultaneously on both the WT and CXCR2 KO cell lines.
-
Analysis: Plot the dose-response curves for both cell lines.
-
On-Target Effect: If this compound's effect on viability is significantly reduced or completely absent in the CXCR2 KO cells compared to the WT cells, this confirms the effect is mediated by CXCR2.
-
Off-Target Effect: If this compound causes a similar decrease in viability in both WT and CXCR2 KO cells, the effect is likely off-target.
-
-
Issue 2: High Background or Inconsistent Readings in My Viability Assay
Question: My viability assay (e.g., MTT) results are inconsistent, or the background absorbance in my control wells is too high. How can I fix this?
Answer: This is often due to technical issues with the assay itself. Refer to the table below for common causes and solutions.
| Potential Cause | Recommended Solution |
| Solvent Interference | Ensure the final DMSO concentration is low and consistent across all wells (ideally ≤ 0.1%). Always include a vehicle-only control. |
| Media Component Interference | Use phenol (B47542) red-free medium during the assay incubation step, as it can interfere with absorbance readings for colorimetric assays.[1] |
| Incomplete Formazan (B1609692) Solubilization (MTT Assay) | Ensure complete dissolution of formazan crystals by increasing incubation time with the solubilization solvent or by gentle agitation on an orbital shaker.[1] |
| Suboptimal Cell Seeding Density | Titrate cell density to find a number that falls within the linear range of your specific assay. Too few cells lead to a weak signal; too many can lead to nutrient depletion and skewed results.[2] |
| Contamination | Regularly test cell cultures for microbial or mycoplasma contamination, which can alter metabolic activity and affect assay results. |
| "Edge Effects" in Plate | Avoid using the outermost wells of a 96-well plate as they are prone to evaporation. Fill these wells with sterile PBS or media instead.[1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, selective, and reversible small-molecule antagonist of the C-X-C motif chemokine receptor 2 (CXCR2).[3] Its primary mechanism of action is to block the binding of chemokine ligands (like CXCL1, CXCL2, CXCL8) to the CXCR2 receptor. This inhibits downstream signaling pathways that are crucial for the trafficking and recruitment of neutrophils to sites of inflammation or tumors.[3][4]
Q2: Does this compound always cause cell death?
No, the effect of this compound on cell viability is highly context-dependent and is primarily related to the cell type's reliance on the CXCR2 signaling axis for survival and proliferation.
| Cell Type / Context | Observed Effect of this compound on Viability / Proliferation | Reference |
| Thyroid Cancer Cell Lines (TPC-1, BCPAP, 8505C, 8305C) | Negligible effect on viability or proliferation at concentrations from 100 pM to 10 µM for up to 144 hours. | [5][6] |
| Normal Human Thyrocytes | Slight reduction in viability observed only at the highest concentration (10 µM) after extended (72h) exposure. | [6] |
| PTEN-deficient Prostate Cancer | Reduces tumor growth in vivo. The effect is linked to reprogramming tumor-associated immune cells and increasing cancer cell death. | [1][7] |
| Pancreatic Cancer | Other CXCR2 antagonists inhibit tumor cell proliferation and increase apoptosis, suggesting a similar on-target effect for this compound. |
This data highlights that in cells not dependent on CXCR2 for survival, like many thyroid cancer lines, this compound can be used to study other functions like cell migration without the confounding variable of cytotoxicity.[6] In contrast, for cancers like prostate or pancreatic cancer, a reduction in viability is an expected on-target pharmacological outcome.
Q3: How do I distinguish between an on-target and an off-target effect on cell viability?
This is a critical control for any experiment with a small molecule inhibitor. The most robust method is to use a genetic approach alongside a pharmacological one.
-
Primary Control (Genetic): The gold standard is to use a CXCR2 knockout/knockdown cell line (see Protocol 2). If this compound loses its ability to reduce cell viability in cells lacking the CXCR2 target, the effect is confirmed to be on-target.
Q4: What is the recommended starting concentration range for this compound in in vitro cell viability assays?
Based on available data, a broad concentration range is recommended to establish a full dose-response curve.
-
Starting Range: A range from 1 pM to 20 µM is comprehensive.
-
Potency Information: this compound is a highly potent CXCR2 antagonist with a receptor binding IC50 of 0.79 nM .[3] Functional effects, such as inhibition of migration, are often observed in the low nanomolar range.
-
Viability Information: In cell lines where viability is unaffected, concentrations up to 10 µM have been used without inducing cytotoxicity.[6] In sensitive cell lines, effects on viability may occur at lower concentrations, which should be determined empirically via a dose-response experiment.
References
- 1. Clinical and functional characterization of CXCR1/CXCR2 biology in the relapse and radiotherapy resistance of primary PTEN-deficient prostate carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD5069 [openinnovation.astrazeneca.com]
- 3. The effect of a selective CXCR2 antagonist (AZD5069) on human blood neutrophil count and innate immune functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective anti-CXCR2 receptor blockade by AZD5069 inhibits CXCL8-mediated pro-tumorigenic activity in human thyroid cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
- 7. Small molecule antagonist of CXCR2 and CXCR1 inhibits tumor growth, angiogenesis, and metastasis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AZD-5069 Dosage Adjustment for Preclinical Research
This technical support center provides guidance for researchers using AZD-5069 in animal models, with a focus on minimizing toxicity while achieving desired pharmacological effects. The information is compiled from preclinical and clinical studies to assist in the design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1] By blocking this receptor, it inhibits the migration of neutrophils to sites of inflammation.[2] This mechanism is the basis for its potential therapeutic effects in inflammatory diseases and cancer.
Q2: What is the most common and expected side effect of this compound in animal models?
A2: The most common and expected pharmacological effect of this compound is a dose-dependent and reversible reduction in circulating neutrophil counts (neutropenia).[3][4] This is a direct consequence of its mechanism of action. In most preclinical studies, this effect was not associated with an increased rate of infection.[2]
Q3: Is this compound's activity consistent across different animal species?
A3: Yes, the receptor binding potency of this compound has been found to be similar across multiple species, including humans, cynomolgus monkeys, dogs, rats, and mice.[3][4] This cross-species consistency supports the translation of findings from animal models to human studies.
Q4: What are the known secondary effects of long-term this compound administration?
A4: Chronic administration of this compound can lead to a compensatory increase in the circulating levels of CXCR2 ligands, such as CXCL8 (IL-8) and GROα.[5][6] An increase in serum Granulocyte-Colony Stimulating Factor (G-CSF) has also been observed.[6] These changes are generally reversible upon discontinuation of the treatment.
Q5: Are there any known reproductive toxicity concerns with this compound?
A5: Based on available preclinical data, no specific risks related to reproductive toxicology have been identified for this compound.[3]
Troubleshooting Guides
Guide 1: Managing Neutropenia in Your Animal Model
Problem: You observe a significant drop in neutrophil counts after this compound administration and are concerned about animal welfare and experimental outcomes.
Solution Workflow:
Caption: Troubleshooting workflow for managing neutropenia.
Guide 2: Unexpected Lack of Efficacy
Problem: You are not observing the expected biological effect (e.g., reduced neutrophil infiltration) in your animal model.
Solution Workflow:
Caption: Troubleshooting workflow for lack of efficacy.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~2 hours | [7] |
| Terminal Half-life (t1/2) | ~11 hours | [7] |
| Dosing Regimen | Twice-daily (BID) supported | [7] |
| Effect of Food | High-fat meal reduces Cmax by 50%, AUC unchanged | [7] |
Table 2: Dose-Related Effects and Observations in Animal Models
| Animal Model | Dose | Observation | Reference |
| Cynomolgus Monkey | 30, 130, 525 mg/kg/day (BID) for 39 weeks | Well-tolerated; no significant impact on most parameters; no impairment of neutrophil phagocytosis or oxidative burst. | [2][5] |
| Mouse (Colitis Model) | 8 mg/kg/day (oral) | Not specified in abstract, but used for CXCR2 blockade. | [8] |
| Rat (LPS-induced inflammation) | Not specified | Oral administration blocked lung and blood neutrophilia. | [3][4] |
Experimental Protocols
Protocol 1: General Animal Monitoring Plan for this compound Studies
-
Baseline Data Collection: Before the first dose, record body weight and collect a blood sample for baseline complete blood count (CBC) with differential.
-
Daily Monitoring:
-
Observe animals for clinical signs of toxicity, including changes in posture, activity level, grooming, and food/water intake.
-
Record body weight daily for the first week of dosing, then twice weekly.
-
-
Hematological Monitoring:
-
Collect blood samples for CBC with differential at regular intervals (e.g., weekly or bi-weekly). The frequency should be increased if significant neutropenia is observed.
-
Pay close attention to the absolute neutrophil count.
-
-
Endpoint Analysis: At the end of the study, perform a terminal bleed for final hematology and serum chemistry. Conduct gross necropsy and collect tissues for histopathological analysis as required by the study design.
Protocol 2: Preparation of this compound for Oral Gavage in Rodents
-
Vehicle: Corn oil has been used as a vehicle for this compound in mice.[8] Other common vehicles for oral gavage, such as methylcellulose-based solutions, may also be suitable, but compatibility and stability should be confirmed.
-
Preparation:
-
Accurately weigh the required amount of this compound powder.
-
If using corn oil, create a suspension by gradually adding the vehicle to the powder while triturating or vortexing to ensure a uniform mixture.
-
Prepare the dosing solution fresh daily unless stability data supports longer storage.
-
Ensure the suspension is well-mixed immediately before each administration to prevent settling.
-
-
Administration: Administer the solution via oral gavage using an appropriate gauge gavage needle for the size of the animal. Ensure proper technique to avoid injury.
Visualizations
This compound Mechanism of Action
Caption: this compound blocks chemokine binding to the CXCR2 receptor on neutrophils.
Experimental Workflow for a Dose-Finding Study
Caption: A general workflow for conducting a dose-finding study with this compound.
References
- 1. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host immunity in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD5069 [openinnovation.astrazeneca.com]
- 4. AZD5069 [openinnovation.astrazeneca.com]
- 5. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host immunity in non-human primates | Haematologica [haematologica.org]
- 6. The effect of a selective CXCR2 antagonist (AZD5069) on human blood neutrophil count and innate immune functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of the Oral Selective CXCR2 Antagonist AZD5069: A Summary of Eight Phase I Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to AZD-5069 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CXCR2 antagonist, AZD-5069. The information is designed to address specific issues that may be encountered during in vitro experiments aimed at understanding and overcoming resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable, selective, and reversible antagonist of the CXC chemokine receptor 2 (CXCR2).[1] By binding to CXCR2, it inhibits the downstream signaling pathways that are normally activated by its ligands, such as CXCL8 (IL-8). This inhibition can impede tumor cell proliferation, migration, and angiogenesis, as well as reduce the recruitment of neutrophils to the tumor microenvironment.[2][3][4][5]
Q2: In which cancer types has the CXCR2 pathway, the target of this compound, been implicated in chemoresistance?
A2: The CXCR2 signaling axis has been associated with therapy resistance in a variety of cancers, including malignant melanoma, triple-negative breast cancer, and pancreatic cancer.[3][4][6] Upregulation of CXCR2 ligands, such as CXCL1 and CXCL8, has been observed following chemotherapy, suggesting that this pathway may serve as an escape mechanism for cancer cells.[3]
Q3: Can this compound be used to overcome resistance to other chemotherapeutic agents?
A3: Yes, preclinical studies have shown that this compound can help overcome resistance to other chemotherapy drugs. For instance, in triple-negative breast cancer models, this compound has been shown to reverse resistance to doxorubicin.[2] This effect is thought to be mediated, at least in part, by the inhibition of transforming growth factor-beta (TGF-β) production by cancer cells.[2][4][5]
Q4: What are the known downstream signaling pathways of CXCR2 that are relevant to cancer progression?
A4: Activation of CXCR2 can trigger several downstream signaling pathways that are crucial for cancer cell survival and proliferation. These include the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT pathways.[7] By activating these pathways, CXCR2 signaling can promote cell growth, division, and resistance to apoptosis.
Q5: Are there any known direct resistance mechanisms to this compound in cancer cell lines?
A5: As of the latest available research, specific mechanisms of acquired resistance to this compound in cancer cell lines have not been extensively documented in published literature. However, based on resistance mechanisms observed with other targeted therapies, potential mechanisms could include mutations in the CXCR2 receptor that prevent drug binding or the activation of bypass signaling pathways that circumvent the need for CXCR2 signaling.
Troubleshooting Guide
Problem 1: Difficulty in Generating an this compound Resistant Cell Line
| Symptom | Possible Cause | Suggested Solution |
| High levels of cell death with increasing concentrations of this compound. | The incremental increase in drug concentration is too high. | Reduce the fold-increase of this compound concentration between steps. A 1.1 to 1.5-fold increase is recommended if significant cell death is observed.[1] |
| Cell proliferation does not recover after drug exposure. | The duration of drug exposure is too long, leading to irreversible cell damage. | Consider using a pulsatile exposure method where cells are treated with a high concentration of this compound for a shorter period, followed by a recovery phase in drug-free medium.[8] |
| The resistant phenotype is not stable and is lost after removing the drug. | Insufficient time for the selection of a stable resistant population. | Maintain the resistant cell line in a medium containing a maintenance dose of this compound (e.g., the IC20 concentration) to ensure the stability of the resistant phenotype. |
Problem 2: this compound Fails to Overcome Chemoresistance in a Combination Study
| Symptom | Possible Cause | Suggested Solution |
| No synergistic or additive effect is observed when combining this compound with a chemotherapeutic agent. | The chemoresistance in your cell line may not be driven by the CXCR2 signaling pathway. | Confirm the expression of CXCR2 and its ligands (e.g., CXCL1, CXCL8) in your parental and chemoresistant cell lines using qPCR or Western blotting. High expression would suggest the pathway is active. |
| The combination of this compound and chemotherapy is not more effective than chemotherapy alone. | The mechanism of chemoresistance may involve a bypass signaling pathway that is independent of CXCR2. | Investigate the activation of alternative survival pathways in your chemoresistant cells, such as the EGFR, MET, or AXL receptor tyrosine kinase pathways.[9][10][11][12] |
Quantitative Data Summary
| Cell Line | Treatment | Effect | Reference |
| Triple-Negative Breast Cancer (TNBC) Mammospheres | Doxorubicin + this compound | This compound abrogated doxorubicin-mediated TGF-β upregulation and eliminated drug resistance. | [4][5] |
| Prostate Cancer (in patients with advanced disease) | Enzalutamide + this compound | 24% of patients responded well to the treatment, with tumors shrinking by over 30% and a decrease in circulating tumor cells. | [13] |
Experimental Protocols
Protocol 1: Generation of an this compound Resistant Cell Line
This protocol describes a stepwise method for generating a cancer cell line with acquired resistance to this compound.
-
Determine the initial inhibitory concentration (IC50):
-
Plate parental cancer cells in 96-well plates and treat with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 value.
-
-
Initiate resistance induction:
-
Culture parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 for 2-3 days.
-
Replace with a drug-free medium and allow the cells to recover and reach 80% confluency.
-
-
Stepwise increase in concentration:
-
Establishment of the resistant line:
-
Continue this process for several months until the cells can tolerate a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
Confirm the resistant phenotype by re-evaluating the IC50 of the resistant cell line and comparing it to the parental line. A 3 to 5-fold increase in IC50 is generally considered indicative of resistance.[1]
-
-
Maintenance of the resistant cell line:
-
Culture the resistant cells in a medium containing a maintenance concentration of this compound (e.g., IC20 of the resistant line) to maintain the resistant phenotype.
-
Protocol 2: Cell Viability Assay (MTT)
This protocol is for assessing cell viability after treatment with this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of this compound and/or other compounds for the desired duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 3: Western Blotting for Protein Expression Analysis
This protocol is for analyzing the expression of proteins in key signaling pathways.
-
Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 4: RNA Sequencing for Transcriptomic Analysis
This protocol provides a general workflow for identifying differentially expressed genes in this compound resistant cells.
-
RNA Extraction:
-
Extract total RNA from parental and this compound resistant cells using a commercially available kit.
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
-
Library Preparation:
-
Prepare sequencing libraries from high-quality RNA using a standard library preparation kit (e.g., TruSeq RNA Library Prep Kit).
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels and perform differential expression analysis to identify genes that are up- or down-regulated in the resistant cells compared to the parental cells.
-
Visualizations
Caption: CXCR2 Signaling Pathway and Inhibition by this compound.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CXCL1-CXCR2 Axis as a Component of Therapy Resistance, a Source of Side Effects in Cancer Treatment, and a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CXCR1/CXCR2 receptor antagonism in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CXCR2 Small-Molecule Antagonist Combats Chemoresistance and Enhances Immunotherapy in Triple-Negative Breast Cancer [frontiersin.org]
- 5. CXCR2 Small-Molecule Antagonist Combats Chemoresistance and Enhances Immunotherapy in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule antagonist of CXCR2 and CXCR1 inhibits tumor growth, angiogenesis, and metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular pathways, resistance mechanisms and targeted interventions in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel method to establish glucocorticoid resistant acute lymphoblastic leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pmlive.com [pmlive.com]
Best practices for long-term storage of AZD-5069
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of AZD-5069. It includes a troubleshooting guide and frequently asked questions to address common issues encountered during experimentation.
Best Practices for Long-Term Storage
Proper storage of this compound is critical to maintain its stability and activity for reliable experimental results. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Special Considerations |
| Solid (Powder) | -20°C | Up to 3 years[1][2] | Protect from air and light.[3] |
| 4°C | Up to 2 years[1] | Short-term storage option. Protect from air and light.[3] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years[4] | Recommended for long-term storage of stock solutions. Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -20°C | Up to 1 month[2] | Suitable for short-term storage of working solutions. |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and problems that may arise when working with this compound.
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 95 mg/mL.[2] For most in vitro experiments, preparing a high-concentration stock solution in anhydrous DMSO is recommended.
Q2: My this compound powder is not dissolving completely in DMSO. What should I do?
A2: If you encounter solubility issues, consider the following troubleshooting steps:
-
Vortexing: Mix the solution thoroughly by vortexing for several minutes.
-
Sonication: Use a bath sonicator to aid in dissolution by breaking up any compound aggregates.
-
Gentle Warming: Gently warm the solution to 37°C. Be cautious not to overheat, as this may degrade the compound.
-
Purity of DMSO: Ensure you are using high-purity, anhydrous DMSO. Water contamination can reduce the solubility of hydrophobic compounds.
Q3: I observed precipitation when I diluted my this compound DMSO stock solution in an aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic small molecules. To prevent this:
-
Lower Final Concentration: The compound may have exceeded its solubility limit in the aqueous buffer. Try using a lower final concentration.
-
Step-wise Dilution: Avoid adding a small volume of a highly concentrated DMSO stock directly into a large volume of aqueous media. Instead, perform serial dilutions.
-
Thorough Mixing: Ensure the solution is mixed thoroughly immediately after adding the this compound solution to the aqueous medium to promote dispersion.
-
Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (typically below 0.5%) to minimize solvent-induced toxicity and precipitation. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q4: I suspect my this compound solution has degraded. How can I check for degradation?
A4: Visual inspection can sometimes indicate degradation, such as a change in the color of the solution. However, the most reliable method is to use analytical techniques like High-Performance Liquid Chromatography (HPLC) to check the purity of the compound. If you observe inconsistent or unexpected experimental results, preparing a fresh stock solution is recommended.
Q5: How many times can I freeze and thaw my this compound stock solution?
A5: It is best to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and absorption of moisture by the DMSO solvent.[2] We recommend aliquoting the stock solution into single-use volumes before freezing.
Experimental Protocols
In Vitro Neutrophil Chemotaxis Assay
This protocol describes a common method to assess the inhibitory effect of this compound on neutrophil migration.
Materials:
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This compound
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Human neutrophils (isolated from fresh human blood)
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Chemoattractant (e.g., CXCL1 or CXCL8)
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Chemotaxis chamber (e.g., Boyden chamber with a 5 µm pore size membrane)
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Assay buffer (e.g., HBSS with 0.1% BSA)
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DMSO (for vehicle control)
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in the assay buffer from your DMSO stock solution. Also, prepare a vehicle control with the same final DMSO concentration.
-
Isolate neutrophils: Isolate human neutrophils from peripheral blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation. Resuspend the cells in the assay buffer.
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Set up the chemotaxis chamber:
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Add the chemoattractant (e.g., CXCL1) to the lower wells of the chamber.
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Add the assay buffer to the negative control wells.
-
-
Treat neutrophils with this compound: Incubate the isolated neutrophils with different concentrations of this compound or the vehicle control for 30 minutes at 37°C.
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Load cells into the chamber: Add the pre-treated neutrophils to the upper wells of the chemotaxis chamber.
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Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
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Quantify cell migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain and count the migrated cells on the lower surface of the membrane using a microscope. Alternatively, a plate-based method can be used to quantify migrated cells.
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Data analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.
Visualizations
References
Validation & Comparative
Validating AZD-5069's Inhibitory Effect on CXCR2 Signaling: A Comparative Guide
This guide provides a comprehensive comparison of AZD-5069, a selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2), with other notable CXCR2 inhibitors. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons, supporting experimental data, and detailed protocols for validating inhibitor efficacy.
The CXCR2 signaling pathway plays a critical role in neutrophil recruitment and activation, making it a key target in various inflammatory diseases and oncology.[1][2] this compound is an orally bioavailable, selective, and reversible antagonist that directly binds to CXCR2, inhibiting its activation and subsequent downstream signaling.[1][3] This action reduces neutrophil migration to sites of inflammation and may inhibit the proliferation of tumor cells that overexpress CXCR2.[1]
Comparative Analysis of CXCR2 Inhibitors
This compound has been evaluated in clinical trials for inflammatory diseases like asthma, bronchiectasis, and Chronic Obstructive Pulmonary Disease (COPD).[3][4] While it effectively reduces neutrophil counts in patient sputum, this has not always translated to improved clinical outcomes.[3][4] The compound is a potent, selective, and reversible antagonist of the human CXCR2 receptor.[5] A variety of other small molecules targeting CXCR2, and sometimes the related CXCR1 receptor, have also been developed, each with distinct pharmacological profiles.
Below is a quantitative comparison of this compound and other well-characterized CXCR2 inhibitors.
| Inhibitor | Target(s) | Mechanism of Action | Reported IC50 Values | Key Characteristics & Clinical Status |
| This compound | Selective CXCR2 | Reversible, competitive antagonist | >100-fold selectivity over CXCR1[2] | Oral bioavailability; studied in asthma, COPD, and oncology.[6][7] Reduces neutrophil counts.[8] |
| Reparixin | CXCR1 / CXCR2 | Non-competitive, allosteric inhibitor | CXCR1: ~1 nMCXCR2: ~100-400 nM[9][10] | Dual inhibitor with strong preference for CXCR1.[11] Explored for organ transplantation, cancer, and COVID-19.[12] |
| Navarixin (B609427) | CXCR1 / CXCR2 | Small molecule antagonist | Not specified in results | Oral availability; being tested in combination with immunotherapy for advanced solid tumors.[13][14] |
| Danirixin | Selective CXCR2 | Reversible antagonist | Not specified in results | Developed for COPD but a Phase 2b trial showed an unfavorable benefit-risk profile.[15][16] |
| SB225002 | Selective CXCR2 | Nonpeptide antagonist | Not specified in results | Preclinical tool compound; has shown efficacy in animal models of colitis and acute lung injury.[17][18][19] |
| Ladarixin | CXCR1 / CXCR2 | Non-competitive, allosteric antagonist | Not specified in results | Oral bioavailability; effective in preclinical models of neutrophilic airway inflammation.[20][21] |
Signaling Pathway and Validation Workflow
To validate the efficacy of an inhibitor like this compound, it is crucial to understand the CXCR2 signaling cascade and the experimental steps used to measure its blockade.
CXCR2 Signaling Pathway
CXCR2 is a G-protein coupled receptor (GPCR). Upon binding to its cognate chemokines, such as CXCL1 or CXCL8 (IL-8), it triggers a conformational change that activates intracellular G-proteins. This initiates downstream signaling cascades, primarily through PLC and PI3K pathways, leading to calcium mobilization, activation of MAP kinases like ERK, and ultimately, cellular responses such as chemotaxis, degranulation, and changes in gene expression.[1][2]
In Vitro Validation Workflow
A typical workflow to validate a CXCR2 inhibitor involves a series of assays, moving from target binding to cellular function. This multi-step process confirms that the compound engages its target and produces the desired biological effect.
Experimental Protocols
Detailed below are standardized protocols for key experiments used to validate the inhibitory activity of compounds like this compound on CXCR2 signaling.
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the CXCR2 receptor, typically expressed in a stable cell line (e.g., HEK293 cells).
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Objective: To determine the binding affinity (Ki) or IC50 of the inhibitor for the CXCR2 receptor.
-
Materials:
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HEK293 cells stably expressing human CXCR2.
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Binding Buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.1).
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Radiolabeled Ligand: [¹²⁵I]-CXCL8 (IL-8).
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Test Inhibitor (e.g., this compound) at various concentrations.
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Non-specific binding control: High concentration of unlabeled CXCL8.
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Glass fiber filters and a cell harvester.
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Protocol:
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Prepare cell membranes from CXCR2-expressing HEK293 cells.
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In a 96-well plate, add 25 µL of the test inhibitor at various dilutions.
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Add 25 µL of [¹²⁵I]-CXCL8 (at a final concentration near its Kd).
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Add 50 µL of cell membrane preparation to initiate the binding reaction.
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Incubate for 60-90 minutes at room temperature with gentle agitation.
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Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
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Wash the filters three times with ice-cold Binding Buffer.
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Measure the radioactivity retained on the filters using a gamma counter.
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Calculate the percentage of specific binding inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
This functional assay measures the ability of an inhibitor to block the intracellular calcium mobilization that occurs upon CXCR2 activation.[22]
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Objective: To assess the functional antagonism of the CXCR2 receptor by the test inhibitor.
-
Materials:
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Neutrophils isolated from human peripheral blood or a CXCR2-expressing cell line.
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
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Assay Buffer (e.g., HBSS with 1 mM CaCl2 and 1 mM MgCl2).
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CXCR2 agonist (e.g., CXCL1/GROα or CXCL8/IL-8).
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Test Inhibitor (e.g., this compound).
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A fluorescence plate reader with an injection port.
-
-
Protocol:
-
Load cells with the calcium-sensitive dye by incubating them with Fluo-4 AM for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend them in Assay Buffer.
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Pipette the cell suspension into a 96-well plate.
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Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for 15-30 minutes.
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Place the plate in the fluorescence reader and measure the baseline fluorescence for 15-30 seconds.
-
Inject the CXCR2 agonist (e.g., GROα) and continue to record fluorescence intensity for 2-3 minutes.
-
The increase in fluorescence corresponds to the intracellular calcium concentration.
-
Calculate the percentage of inhibition of the agonist-induced calcium flux for each inhibitor concentration to determine the IC50.
-
This assay directly measures the primary biological function of CXCR2 signaling: the directed migration of neutrophils toward a chemoattractant.
-
Objective: To confirm that the inhibitor can block the chemotactic response of primary human neutrophils.
-
Materials:
-
Freshly isolated human neutrophils.
-
Chemotaxis chambers (e.g., Boyden chamber or Transwell inserts with 3-5 µm pores).
-
Chemoattractant: CXCL8 (IL-8).
-
Assay Medium (e.g., RPMI with 0.5% BSA).
-
Test Inhibitor (e.g., this compound).
-
-
Protocol:
-
Isolate neutrophils from healthy donor blood using density gradient centrifugation.
-
Resuspend neutrophils in Assay Medium and pre-incubate them with various concentrations of the test inhibitor or vehicle for 30 minutes at 37°C.
-
Add the chemoattractant (CXCL8) to the lower wells of the chemotaxis chamber.
-
Place the Transwell inserts into the wells.
-
Add the pre-treated neutrophil suspension to the upper chamber (the insert).
-
Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator to allow cell migration.
-
Remove the inserts and discard the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
Calculate the percentage of inhibition of chemotaxis and determine the IC50 value.
-
References
- 1. Facebook [cancer.gov]
- 2. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host immunity in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of the Oral Selective CXCR2 Antagonist AZD5069: A Summary of Eight Phase I Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bionews.com [bionews.com]
- 5. AZD5069 [openinnovation.astrazeneca.com]
- 6. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. The effect of a selective CXCR2 antagonist (AZD5069) on human blood neutrophil count and innate immune functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 12. What is Reparixin used for? [synapse.patsnap.com]
- 13. Facebook [cancer.gov]
- 14. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. CXCR2 antagonist for patients with chronic obstructive pulmonary disease with chronic mucus hypersecretion: a phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The selective nonpeptide CXCR2 antagonist SB225002 ameliorates acute experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Antitumor and Radiosensitization Effects of a CXCR2 Inhibitor in Nasopharyngeal Carcinoma [frontiersin.org]
- 19. Therapeutic inhibition of CXC chemokine receptor 2 by SB225002 attenuates LPS-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice [frontiersin.org]
- 21. CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
AZD-5069 versus other CXCR2 inhibitors: a comparative analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of AZD-5069, a potent and selective CXCR2 antagonist, with other prominent CXCR2 inhibitors. The objective is to offer a comprehensive resource for understanding the pharmacological nuances and therapeutic potential of these compounds through a data-driven lens. This document summarizes key performance indicators, presents detailed experimental methodologies for cited data, and visualizes complex biological pathways and workflows to facilitate a deeper understanding.
Executive Summary
The C-X-C motif chemokine receptor 2 (CXCR2) has emerged as a critical therapeutic target in a multitude of inflammatory diseases and oncology. Its role in mediating the migration of neutrophils to sites of inflammation has spurred the development of numerous small molecule antagonists. Among these, this compound has been extensively studied. This guide places this compound in a comparative context with other notable CXCR2 inhibitors such as danirixin, navarixin (B609427), and ladarixin (B1674319), providing a framework for evaluating their respective strengths and potential applications.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other selected CXCR2 inhibitors. It is important to note that direct head-to-head comparative studies are limited, and data are compiled from various sources. Experimental conditions may vary, influencing the absolute values.
Table 1: In Vitro Potency and Selectivity
| Compound | Target(s) | Assay Type | Potency (IC50/pIC50/Ki/pA2) | Selectivity | Source(s) |
| This compound | CXCR2 | Radioligand Binding (CXCL8) | pIC50: 8.8 - 9.1 | >150-fold vs CXCR1 and CCR2b | [1][2] |
| Calcium Flux (GROα-induced) | - | - | [3] | ||
| Neutrophil Chemotaxis (CXCL1) | pA2: ~9.6 | - | [2] | ||
| CD11b Expression (IL-8) | pA2: 6.9 | - | [2] | ||
| Danirixin | CXCR2 | Radioligand Binding | pIC50: 7.9 | 78-fold vs CXCR1 | [4] |
| Calcium Mobilization (CXCL8) | pA2: 8.44, KB: 6.5 nM | - | [4] | ||
| CD11b Expression (CXCL1) | pIC50: 6.3 | - | [4] | ||
| Navarixin | CXCR1/2 | - | - | Dual inhibitor | [5][6] |
| Ladarixin | CXCR1/2 | - | - | Dual inhibitor | [5][7] |
Table 2: Pharmacokinetic Properties
| Compound | Administration | Tmax | Terminal Half-life | Key Metabolism | Source(s) |
| This compound | Oral | ~2 hours | ~11 hours | Primarily CYP3A4 and CYP2C9 | [8][9] |
| Danirixin | Oral | - | - | - | [10] |
Table 3: Clinical Efficacy and Safety Highlights
| Compound | Indication Studied | Key Efficacy Finding(s) | Key Safety Finding(s) | Source(s) |
| This compound | Bronchiectasis | Reduced absolute sputum neutrophil count by 69% vs. placebo. | Generally well-tolerated. Reversible reduction in blood neutrophil counts. | [1][5] |
| Severe Asthma | Did not significantly reduce the rate of severe exacerbations. | Generally well-tolerated. | [11] | |
| Danirixin | COPD | Did not show significant improvement in FEV1 in one study. | - | [7] |
| Navarixin | COPD | Showed improvement in FEV1 in some studies. | Associated with neutropenia in some clinical trials. | [7][12] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological and experimental frameworks, the following diagrams have been generated using Graphviz.
CXCR2 Signaling Pathway
The binding of chemokines, such as CXCL8, to the CXCR2 receptor initiates a cascade of intracellular signaling events. This process is primarily mediated by the dissociation of G-protein subunits, leading to the activation of downstream effectors like PI3K/Akt and MAPK pathways, ultimately resulting in neutrophil chemotaxis and activation.[13][14]
Caption: CXCR2 signaling cascade upon ligand binding and its inhibition by this compound.
Experimental Workflow: Neutrophil Chemotaxis Assay (Boyden Chamber)
The Boyden chamber assay is a standard in vitro method to assess the chemotactic response of neutrophils. The workflow involves the migration of neutrophils across a porous membrane towards a chemoattractant, a process that can be inhibited by CXCR2 antagonists.[13][15][16]
Caption: A typical workflow for a Boyden chamber neutrophil chemotaxis assay.
Detailed Experimental Protocols
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
Objective: To evaluate the ability of a CXCR2 antagonist to inhibit neutrophil migration towards a chemoattractant.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from fresh peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation to remove erythrocytes.[15]
-
Chamber Assembly: A Boyden chamber with a microporous polycarbonate membrane (typically 3-5 µm pore size) is assembled.
-
Chemoattractant Loading: The lower chamber is filled with a solution containing a specific concentration of a chemoattractant, such as recombinant human CXCL8 (IL-8), dissolved in assay buffer (e.g., HBSS with 0.1% BSA).[15]
-
Inhibitor Pre-incubation: Isolated neutrophils are resuspended in assay buffer and pre-incubated with various concentrations of the CXCR2 antagonist (e.g., this compound) or vehicle control (e.g., DMSO) for a specified time (e.g., 15-30 minutes) at room temperature.
-
Cell Seeding: The pre-incubated neutrophil suspension is added to the upper chamber of the Boyden apparatus.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for optimal migration (e.g., 60-90 minutes).
-
Cell Fixation and Staining: After incubation, the membrane is removed, and non-migrated cells on the upper surface are scraped off. The membrane is then fixed and stained (e.g., with Diff-Quik stain) to visualize the migrated neutrophils on the lower surface.
-
Quantification: The number of migrated neutrophils is quantified by counting the cells in several high-power fields under a microscope. Alternatively, migrated cells can be lysed and quantified using a fluorescent dye (e.g., CyQuant) and a plate reader.[9]
Calcium Mobilization Assay
Objective: To measure the inhibition of chemokine-induced intracellular calcium release by a CXCR2 antagonist.
Methodology:
-
Cell Culture: A cell line stably expressing human CXCR2 (e.g., HEK293 or CHO cells) is cultured to confluence in appropriate media.
-
Cell Loading: The cells are harvested and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specific duration at 37°C.[17][18]
-
Antagonist Addition: The loaded cells are then incubated with varying concentrations of the CXCR2 antagonist or vehicle control.
-
Agonist Stimulation: The cells are subsequently stimulated with a specific concentration (typically EC80-EC90) of a CXCR2 agonist, such as CXCL8.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.[17][18]
-
Data Analysis: The inhibition of the calcium response by the antagonist is calculated, and IC50 values are determined by plotting the percentage of inhibition against the antagonist concentration.
In Vivo Lipopolysaccharide (LPS)-Induced Pulmonary Neutrophilia Model
Objective: To assess the in vivo efficacy of a CXCR2 antagonist in reducing neutrophil infiltration into the lungs following an inflammatory challenge.
Methodology:
-
Animal Model: Male BALB/c mice are typically used for this model.[19]
-
Antagonist Administration: The CXCR2 antagonist (e.g., this compound) is administered to the animals, usually via oral gavage, at various doses. The vehicle control is administered to a separate group of animals.
-
LPS Challenge: After a specified period following drug administration, the mice are challenged with an intranasal or intratracheal instillation of lipopolysaccharide (LPS) to induce lung inflammation.[19][20]
-
Bronchoalveolar Lavage (BAL): At a predetermined time point after the LPS challenge (e.g., 24 hours), the animals are euthanized, and a bronchoalveolar lavage (BAL) is performed to collect cells from the lungs.
-
Cell Counting and Differentiation: The total number of cells in the BAL fluid is counted, and differential cell counts are performed to determine the number of neutrophils.
-
Data Analysis: The percentage of inhibition of neutrophil infiltration in the drug-treated groups is calculated relative to the vehicle-treated control group.
Conclusion
This compound stands as a potent and highly selective CXCR2 antagonist with a well-characterized preclinical and clinical profile. While it has demonstrated significant target engagement in reducing neutrophil counts in specific patient populations, its clinical efficacy in broader inflammatory conditions like severe asthma has been less pronounced.[11] Comparative analysis with other CXCR2 inhibitors reveals a landscape of molecules with varying degrees of selectivity and distinct clinical development trajectories. Dual CXCR1/2 inhibitors like navarixin and ladarixin offer a broader blockade of chemokine signaling, which may be advantageous in certain contexts but could also carry different safety considerations.[5][7] The choice of a specific CXCR2 inhibitor for therapeutic development will ultimately depend on the specific disease indication, the desired safety profile, and the nuanced pharmacological properties of each compound. This guide provides a foundational dataset and methodological context to aid researchers and drug developers in making these critical assessments.
References
- 1. CXCR2 antagonists for the treatment of pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule antagonist of CXCR2 and CXCR1 inhibits tumor growth, angiogenesis, and metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Danirixin: A Reversible and Selective Antagonist of the CXC Chemokine Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Ligand-based pharmacophore model for the discovery of novel CXCR2 antagonists as anti-cancer metastatic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. LPS-Induced Acute Lung Injury: Analysis of the Development and Suppression by the TNF-α-Targeting Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 16. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent small molecule antagonists of the C-X-C motif chemokine receptor 2 (CXCR2): AZD-5069 and Navarixin (B609427) (SCH527123). Both compounds have been investigated for their potential therapeutic applications in a range of inflammatory diseases and oncology, primarily by targeting neutrophil-driven inflammation. This document summarizes their mechanism of action, presents available preclinical and clinical data in a comparative format, details relevant experimental protocols, and visualizes key pathways and workflows.
Mechanism of Action: Targeting the CXCR2 Signaling Axis
Both this compound and Navarixin function by inhibiting the CXCR2 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on neutrophils.[1][2][3] Activation of CXCR2 by its chemokine ligands, such as CXCL8 (IL-8) and GRO-α, triggers a signaling cascade that leads to neutrophil chemotaxis, activation, and recruitment to sites of inflammation.[1][2][3] By blocking this receptor, both drugs aim to reduce the accumulation of neutrophils and thereby mitigate inflammatory processes.[3][4]
This compound is a potent and selective antagonist of the human CXCR2 receptor.[1] It is described as a slowly reversible antagonist, with its pharmacological effects being dependent on time and temperature.[5][6] In contrast, Navarixin (SCH527123) is a potent, orally bioavailable antagonist of both CXCR2 and CXCR1 receptors.[7] Its dual antagonism may offer a broader inhibition of chemokine-induced neutrophil activity. Navarixin acts as an allosteric antagonist.[8][9]
Preclinical Efficacy: A Head-to-Head Data Summary
The following table summarizes key preclinical data for this compound and Navarixin, highlighting their potency and selectivity based on available in vitro studies.
| Parameter | This compound | Navarixin (SCH527123) | Reference |
| Target(s) | CXCR2 | CXCR2 / CXCR1 | [1][7] |
| Potency (IC50) | 0.79 nM (for human CXCR2) | 2.6 nM (for CXCR2), 36 nM (for CXCR1) | [1][7] |
| Binding Affinity (pIC50/Kd) | pIC50 = 8.8 (CXCL8 binding to CXCR2) | Kd = 0.20 nM (mouse CXCR2), 0.20 nM (rat CXCR2), 0.08 nM (cynomolgus monkey CXCR2), 41 nM (cynomolgus CXCR1) | [5][8] |
| Selectivity | >150-fold greater for CXCR2 than for CXCR1 and CCR2b | Higher affinity for CXCR2 over CXCR1 | [1][7] |
| In Vitro Effects | Inhibited ligand (IL-8 or GRO-α) induced cytosolic calcium increase, CD11b surface expression, adhesion, and chemotaxis in neutrophils. | Inhibited CXCL1 and CXCL8-induced neutrophil chemotaxis and myeloperoxidase release. | [1][9] |
| In Vivo Effects (Preclinical) | Blocked inhaled-LPS induced lung (BAL) and blood neutrophilia in rats. | Inhibited neutrophil recruitment, mucus production, and goblet cell hyperplasia in animal models of pulmonary inflammation. | [1][7] |
Clinical Efficacy and Safety: Insights from Human Trials
Both this compound and Navarixin have been evaluated in multiple clinical trials for various conditions, including chronic obstructive pulmonary disease (COPD), asthma, bronchiectasis, and cancer. A direct comparative trial has not been conducted; however, data from individual studies provide insights into their clinical potential.
| Indication | This compound | Navarixin (SCH527123) | Reference |
| COPD | Well-tolerated in a Phase IIa study; decreased blood neutrophil counts. No increase in infection rates compared to placebo. | A long-term study was conducted to assess its effects in moderate to severe COPD. | [10][11] |
| Asthma | Did not reduce the rate of severe exacerbations in patients with uncontrolled severe asthma in a 6-month trial. | Reduced sputum neutrophils in asthmatic patients but showed no changes in lung function. | [9][12] |
| Bronchiectasis | A Phase IIa study showed a 69% reduction in absolute sputum neutrophil counts compared to placebo, but no improvement in clinical outcomes. | Not explicitly studied in bronchiectasis based on available information. | [13][14] |
| Oncology | Investigated in combination with other agents in solid tumors. | A Phase II study in combination with pembrolizumab (B1139204) in advanced solid tumors did not demonstrate sufficient efficacy. | [15][16][17][18] |
| Safety Profile | Generally well-tolerated. A reversible reduction in blood neutrophil counts is a known class effect. | Manageable safety and tolerability profile. Dose-limiting toxicities included neutropenia. | [1][10][17] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are crucial for the interpretation and replication of findings. Below are descriptions of common experimental protocols used to evaluate the efficacy of CXCR2 antagonists.
In Vitro Neutrophil Chemotaxis Assay
Objective: To assess the ability of the antagonist to inhibit neutrophil migration towards a chemoattractant.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., using Ficoll-Paque).
-
Chemotaxis Chamber: A multi-well chemotaxis chamber (e.g., a Boyden chamber) with a microporous membrane is used.
-
Assay Setup:
-
The lower chamber is filled with a medium containing a chemokine ligand (e.g., CXCL8 or GRO-α) at a concentration known to induce maximal migration.
-
The upper chamber is loaded with isolated neutrophils that have been pre-incubated with varying concentrations of the test antagonist (this compound or Navarixin) or a vehicle control.
-
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes) to allow for neutrophil migration through the membrane.
-
Quantification: Migrated neutrophils in the lower chamber are quantified. This can be done by lysing the cells and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase, or by direct cell counting using a microscope or flow cytometer.
-
Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction in neutrophil migration compared to the vehicle control. IC50 values are determined by plotting the percentage inhibition against the log concentration of the antagonist.
In Vivo Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation Model
Objective: To evaluate the in vivo efficacy of the antagonist in a model of acute lung inflammation.
Methodology:
-
Animal Model: Typically, rodents such as rats or mice are used.
-
Antagonist Administration: Animals are pre-treated with the test antagonist (this compound or Navarixin) or a vehicle control via the intended clinical route (e.g., oral gavage).
-
Inflammation Induction: A defined period after drug administration, animals are challenged with an inflammatory stimulus. For pulmonary inflammation, this is often done by intratracheal instillation or inhalation of lipopolysaccharide (LPS).
-
Sample Collection: At a specified time point after LPS challenge (e.g., 4-24 hours), animals are euthanized.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid.
-
Blood Collection: Blood samples are collected for systemic cell counts.
-
Lung Tissue: Lung tissue may be collected for histological analysis.
-
-
Analysis:
-
Cell Counts: The total number of cells and the differential cell counts (specifically neutrophils) in the BAL fluid and blood are determined.
-
Inflammatory Mediators: Levels of cytokines and chemokines in the BAL fluid can be measured using techniques like ELISA.
-
Histology: Lung tissue sections are stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammatory cell infiltration.
-
-
Efficacy Assessment: The efficacy of the antagonist is determined by its ability to reduce the LPS-induced increase in neutrophil counts in the BAL fluid and blood, as well as to decrease other markers of inflammation.
Visualizing the Molecular and Experimental Landscape
To better understand the context of this compound and Navarixin's function, the following diagrams illustrate the CXCR2 signaling pathway and a typical experimental workflow.
Caption: Simplified CXCR2 signaling pathway and points of inhibition.
Caption: General experimental workflow for preclinical evaluation.
Conclusion
Both this compound and Navarixin are potent antagonists of the CXCR2 receptor with demonstrated preclinical efficacy in reducing neutrophil migration and inflammation. While this compound is highly selective for CXCR2, Navarixin's dual antagonism of CXCR1 and CXCR2 may offer a different therapeutic profile. Clinical trial results for both compounds have shown a consistent effect on reducing neutrophil counts in various patient populations. However, this biological effect has not consistently translated into significant clinical efficacy in the indications studied so far, such as severe asthma and bronchiectasis. The safety profiles of both drugs appear to be manageable, with neutropenia being an expected on-target effect. Further research, potentially in different disease contexts or in combination with other therapies, is needed to fully elucidate the therapeutic potential of these CXCR2 antagonists.
References
- 1. AZD5069 [openinnovation.astrazeneca.com]
- 2. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 3. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. The safety and tolerability of oral AZD5069, a selective CXCR2 antagonist, in patients with moderate-to-severe COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Efficacy and safety of a CXCR2 antagonist, AZD5069, in patients with uncontrolled persistent asthma: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bionews.com [bionews.com]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Facebook [cancer.gov]
- 17. researchgate.net [researchgate.net]
- 18. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of AZD-5069 Across Diverse Cancer Models: A Preclinical and Clinical Cross-Validation
A comprehensive analysis of the anti-tumor effects of AZD-5069, a selective CXCR2 antagonist, reveals promising activity across various cancer types, particularly when used in combination with standard-of-care therapies. This guide synthesizes preclinical and clinical data to provide researchers, scientists, and drug development professionals with a comparative overview of this compound's performance in metastatic castration-resistant prostate cancer (mCRPC), triple-negative breast cancer (TNBC), and hepatocellular carcinoma (HCC).
This compound functions by blocking the C-X-C motif chemokine receptor 2 (CXCR2), a key player in tumor progression, angiogenesis, and inflammation.[1][2] By inhibiting CXCR2, this compound can disrupt the tumor microenvironment and enhance the efficacy of other anti-cancer agents. This guide presents a cross-validation of its anti-tumor effects, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Comparative Anti-Tumor Efficacy of this compound
The following table summarizes the quantitative data on the anti-tumor effects of this compound in different cancer models, showcasing its potential in combination therapies.
| Cancer Model | Combination Therapy | Key Efficacy Metrics | Source |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | This compound + Enzalutamide (B1683756) | Clinical Data (Phase I/II): Partial Response (PR) in 2/15 patients; Stable Disease (SD) in 10/15 patients. One patient with a PR had an 89% reduction in PSA levels and a 31% reduction in target lesion size.[3] | Clinical Trial (NCT03177187)[3] |
| Triple-Negative Breast Cancer (TNBC) | This compound (OKI-005) + Doxorubicin (B1662922) | Preclinical (In Vivo): Synergistic antiproliferative activity and increased tumor growth inhibition compared to single agents.[4] Preclinical (In Vitro): Combination of 30 nM this compound and 200 nM atezolizumab induced a notable cytotoxic effect (p = 0.0065).[5] | Preclinical Study[4][5] |
| Hepatocellular Carcinoma (HCC) | This compound + Anti-PD-L1 (Durvalumab) | Preclinical (Murine Model): Suppressed tumor burden and extended survival in NASH-HCC murine models.[6] Clinical Trial (Phase I/II): Ongoing study to determine the recommended phase II dose and assess anti-tumor efficacy.[6] | Preclinical and Clinical Studies[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Prostate Cancer Xenograft Model
This protocol outlines the establishment and treatment of a patient-derived xenograft (PDX) model for metastatic castration-resistant prostate cancer.
-
Cell Culture: PC-3 human prostate cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Male athymic nude mice (nu/nu), 4-6 weeks old, are used.
-
Tumor Implantation: 5 x 10^6 PC-3 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured twice weekly using calipers and calculated with the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment groups. This compound is administered orally, and enzalutamide is administered via intraperitoneal injection, with specific dosages and schedules as per the study design.[7]
-
Efficacy Evaluation: The primary endpoint is tumor growth inhibition. Secondary endpoints may include survival analysis and biomarker assessment from tumor tissue.
Triple-Negative Breast Cancer Xenograft Model
This protocol describes the generation of a patient-derived xenograft (PDX) model for triple-negative breast cancer and its use in evaluating combination therapy.
-
Tissue Acquisition: Fresh tumor tissue is obtained from patients with TNBC, with informed consent.
-
Animal Model: Female NOD/SCID gamma (NSG) mice, 6-8 weeks old, are used.
-
Orthotopic Implantation: A small fragment of the patient's tumor (approximately 2-3 mm³) is surgically implanted into the mammary fat pad of the mouse.
-
Tumor Growth and Passaging: Tumor growth is monitored weekly. Once the tumor reaches approximately 1,000 mm³, it is excised and can be serially passaged into new cohorts of mice.
-
Treatment: When tumors in a passage cohort reach a palpable size, mice are randomized into treatment groups. This compound is administered orally, and doxorubicin is given intravenously, following a specified treatment schedule.[8]
-
Outcome Assessment: Treatment efficacy is determined by measuring tumor volume changes and, in some cases, by assessing metastasis to distant organs such as the lungs.[8]
Visualizing the Mechanism and Workflow
To further elucidate the role of this compound, the following diagrams, generated using the DOT language, illustrate the CXCR2 signaling pathway and a typical experimental workflow.
Caption: CXCR2 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for In Vivo Efficacy Studies.
References
- 1. A Murine Orthotopic Allograft to Model Prostate Cancer Growth and Metastasis [bio-protocol.org]
- 2. Pre-clinical Orthotopic Murine Model of Human Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ISRCTN [isrctn.com]
- 5. sttarr.ca [sttarr.ca]
- 6. ascopubs.org [ascopubs.org]
- 7. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Reproducibility of AZD-5069 Findings: A Comparative Guide for Researchers
An objective analysis of the experimental data surrounding the CXCR2 antagonist AZD-5069 reveals a consistent and reproducible effect on neutrophil modulation. However, the translation of this biological activity into clinical efficacy has been varied across different disease indications. This guide provides a comprehensive comparison of published findings, detailed experimental protocols, and key signaling pathways to aid researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this compound.
Executive Summary
This compound is a potent and selective antagonist of the CXC chemokine receptor 2 (CXCR2), a key mediator of neutrophil migration to sites of inflammation.[1] Preclinical and clinical studies have consistently demonstrated the ability of this compound to reduce neutrophil counts in both circulation and tissues. Notably, a significant and reproducible reduction in sputum neutrophils has been observed in patients with bronchiectasis. Despite this well-documented biological effect, clinical trials in asthma and bronchiectasis have not shown a corresponding improvement in clinical outcomes. In contrast, studies in Chronic Obstructive Pulmonary Disease (COPD) have shown some promise, with reductions in blood neutrophils. This guide delves into the quantitative data from these studies, provides detailed experimental methodologies for key assays, and visualizes the underlying biological pathways to offer a clear and objective comparison of the available evidence.
Comparative Data on this compound's Effects
The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound, providing a comparative overview of its potency and clinical effects.
Table 1: Preclinical and In Vitro Activity of this compound
| Parameter | Species/System | Value | Reference |
| CXCR2 Binding Affinity (pIC50) | Human Neutrophils | 9.1 | [2] |
| CXCR2 Antagonist Potency (IC50) | Human Neutrophils | 0.79 nM | [1] |
| Selectivity over CXCR1 | Human Receptors | >150-fold | [1] |
| Inhibition of Neutrophil Chemotaxis (pA2) | Human Neutrophils (in response to CXCL1) | ~9.6 | [2][3] |
| Inhibition of CD11b Expression (pA2) | Human Neutrophils (in response to CXCL1) | 6.9 | [2][3] |
Table 2: Clinical Effects of this compound on Neutrophil Counts
| Indication | Dosage | Effect on Neutrophils | Clinical Outcome | Reference |
| Bronchiectasis | 80 mg twice daily for 28 days | 69% reduction in absolute sputum neutrophil count (p=0.004) | No significant improvement in clinical outcomes | [1][2] |
| Severe Asthma | 45 mg twice daily for 12 months | ~25% sustained reduction in blood neutrophils | Did not reduce the rate of exacerbations or improve FEV1 | [1] |
| COPD | 50 mg and 80 mg twice daily for 4 weeks | 14-40% and 13-36% decrease in blood neutrophil counts, respectively | Well tolerated, but no significant clinical improvement reported in this study | |
| Healthy Volunteers | 100 mg twice daily for 6.5 days | Reversible reduction in blood neutrophil counts | No clinically significant adverse effects | [1] |
Experimental Protocols
To ensure the reproducibility of the findings presented, this section details the methodologies for key experiments cited in the literature.
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This assay is fundamental to assessing the inhibitory effect of this compound on neutrophil migration. The protocol is based on methodologies described for CXCR2 antagonists.
1. Neutrophil Isolation:
-
Isolate human neutrophils from fresh whole blood obtained from healthy donors using standard methods such as Dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Resuspend the isolated neutrophils in an appropriate assay buffer (e.g., HBSS with 0.1% BSA).
2. Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations for the dose-response curve.
3. Chemotaxis Assay Setup:
-
Use a multi-well chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with a 3-5 µm pore size filter).
-
Add a chemoattractant solution (e.g., recombinant human CXCL1 or CXCL8 at a predetermined optimal concentration) to the lower wells of the chamber.
-
In separate tubes, pre-incubate the isolated neutrophils with varying concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 15-30 minutes) at 37°C.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the inserts.
4. Incubation:
-
Incubate the chemotaxis chamber at 37°C in a humidified incubator with 5% CO2 for a duration sufficient to allow for neutrophil migration (typically 60-90 minutes).
5. Quantification of Migration:
-
After incubation, remove the inserts and quantify the number of neutrophils that have migrated to the lower chamber. This can be achieved by:
-
Staining the migrated cells with a fluorescent dye (e.g., Calcein AM) and measuring the fluorescence intensity using a plate reader.
-
Lysing the migrated cells and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase (MPO).
-
Directly counting the cells using a hemocytometer or an automated cell counter.
-
6. Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Calcium Mobilization Assay
This assay measures the ability of this compound to block the intracellular calcium influx induced by CXCR2 agonists.
1. Neutrophil Preparation:
-
Isolate human neutrophils as described for the chemotaxis assay.
-
Load the neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
2. Assay Procedure:
-
Resuspend the dye-loaded neutrophils in a suitable buffer.
-
Pre-incubate the cells with different concentrations of this compound or vehicle for a defined period.
-
Stimulate the cells with a CXCR2 agonist (e.g., CXCL8).
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence signal over time using a fluorometric plate reader or a flow cytometer.
3. Data Analysis:
-
Determine the peak fluorescence intensity for each condition.
-
Calculate the percentage of inhibition of the calcium response for each this compound concentration compared to the vehicle control.
-
Generate a dose-response curve and calculate the IC50 value.
Visualizing the Mechanisms and Workflows
To further clarify the biological context and experimental procedures, the following diagrams are provided.
This compound Mechanism of Action
Caption: Mechanism of action of this compound as a CXCR2 antagonist.
General Experimental Workflow for In Vitro Assays
Caption: A generalized workflow for in vitro functional assays with this compound.
Conclusion
The available data on this compound consistently demonstrate its potent and selective antagonism of the CXCR2 receptor, leading to a reproducible reduction in neutrophil counts in various preclinical and clinical settings. This biological effect is a robust and replicable finding. However, the translation of this neutrophil-modulating activity into tangible clinical benefits appears to be context-dependent and has not been consistently observed across all studied indications. For researchers and drug developers, this highlights the complexity of targeting neutrophil-mediated inflammation and underscores the importance of selecting appropriate patient populations and clinical endpoints for future studies with CXCR2 antagonists. The detailed protocols and mechanistic insights provided in this guide aim to facilitate further research and a deeper understanding of the therapeutic potential and limitations of this compound.
References
Specificity of AZD-5069 for CXCR2 over other chemokine receptors
A detailed comparison of AZD-5069's specificity for the CXCR2 receptor over other chemokine receptors, supported by experimental data and methodologies.
This compound is a small molecule antagonist that has demonstrated high potency and selectivity for the C-X-C motif chemokine receptor 2 (CXCR2). This guide provides a comprehensive overview of its binding affinity and functional activity in comparison to other chemokine receptors, presenting key experimental data, detailed methodologies, and relevant signaling pathways for researchers, scientists, and drug development professionals.
Quantitative Comparison of Receptor Specificity
This compound exhibits a significantly higher affinity and inhibitory activity for CXCR2 when compared to other chemokine receptors, most notably CXCR1 and CCR2b. This selectivity is crucial for minimizing off-target effects and achieving a targeted therapeutic outcome. The following table summarizes the available quantitative data on the specificity of this compound.
| Receptor | Ligand Used in Assay | Assay Type | Measurement | Value | Fold Selectivity (over CXCR2) | Reference |
| CXCR2 | CXCL8 (IL-8) | Radioligand Binding | pIC50 | 9.1 | - | [1] |
| CXCR2 | - | - | IC50 | 0.79 nM | - | [2] |
| CXCR1 | CXCL8 (IL-8) | Radioligand Binding | - | >100-fold less potent than for CXCR2 | >100 | [3][4] |
| CCR2b | - | - | - | >150-fold less potent than for CXCR2 | >150 | [2] |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Experimental Methodologies
The specificity of this compound has been determined through a series of in vitro binding and functional assays. Below are detailed descriptions of the key experimental protocols employed in these evaluations.
Radioligand Binding Assay
This assay is utilized to determine the binding affinity of a compound to its target receptor by measuring the displacement of a radiolabeled ligand.
Objective: To quantify the binding affinity of this compound for CXCR2 and other chemokine receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the target chemokine receptor (e.g., CXCR2 or CXCR1). This is typically achieved by homogenizing the cells in a cold lysis buffer, followed by centrifugation to pellet the membranes. The final membrane pellet is resuspended in a suitable assay buffer.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled chemokine ligand (e.g., [125I]-CXCL8), and varying concentrations of the test compound (this compound).
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium. Incubation times and temperatures can vary depending on the specific receptor and ligand characteristics.
-
Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The pIC50 is then calculated from the IC50 value.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the intracellular calcium mobilization induced by agonist activation of a G-protein coupled receptor, such as CXCR2.
Objective: To assess the functional antagonist activity of this compound at CXCR2.
General Protocol:
-
Cell Preparation: Neutrophils or other cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Setup: The dye-loaded cells are plated in a 96-well plate.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A chemokine agonist, such as CXCL1 or CXCL8 (for CXCR2), is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader. An increase in fluorescence intensity corresponds to an increase in intracellular calcium.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced calcium flux is quantified, and a dose-response curve is generated to determine the functional IC50 or pA2 value. The pA2 value is a measure of the potency of a competitive antagonist.[5]
Visualizing the Molecular Interactions and Experimental Processes
To better understand the context of this compound's mechanism of action and the methods used for its characterization, the following diagrams have been generated.
Caption: CXCR2 Signaling Pathway and Point of Inhibition by this compound.
Caption: Preclinical Characterization Workflow for a CXCR2 Antagonist.
Conclusion
The available experimental data robustly supports the high specificity of this compound for the CXCR2 receptor. Its more than 100-fold selectivity over the closely related CXCR1 receptor and over 150-fold selectivity against CCR2b underscore its potential as a targeted therapeutic agent for inflammatory diseases where CXCR2-mediated neutrophil recruitment plays a key pathological role. The detailed methodologies provided herein offer a framework for the continued investigation and comparison of CXCR2 antagonists.
References
- 1. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD5069 [openinnovation.astrazeneca.com]
- 3. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host immunity in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Assessing the Synergistic Effects of AZD-5069 with Chemotherapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of AZD-5069, a selective CXCR2 antagonist, with various chemotherapy agents. The following sections detail the preclinical evidence, quantitative analysis of synergy, and the underlying mechanisms of action, supported by experimental data and protocols.
Introduction to this compound and its Rationale for Combination Therapy
This compound is an orally bioavailable and selective antagonist of the CXC chemokine receptor 2 (CXCR2).[1][2] The CXCR2 signaling pathway plays a crucial role in the tumor microenvironment by promoting inflammation, angiogenesis, and the recruitment of myeloid-derived suppressor cells (MDSCs), which can contribute to tumor growth and resistance to therapy.[2] By blocking this pathway, this compound is being investigated as a promising agent to enhance the efficacy of standard-of-care chemotherapies. The rationale for combining this compound with chemotherapy lies in its potential to overcome chemoresistance, a major challenge in cancer treatment.
Preclinical Synergistic Effects with Chemotherapy
Combination with Doxorubicin (B1662922) in Triple-Negative Breast Cancer
Preclinical studies have explored the synergistic potential of this compound with doxorubicin in triple-negative breast cancer (TNBC) models. Research has shown that doxorubicin treatment can induce the expression of CXCR2 and its ligands, contributing to chemoresistance. The combination of this compound with doorubicin has been found to inhibit this doxorubicin-mediated CXCR2 overexpression and reduce chemoresistance.[3] One proposed mechanism for this synergy involves the transforming growth factor-beta (TGF-β) signaling pathway. Doxorubicin has been observed to upregulate TGF-β, which is implicated in chemoresistance. Notably, the addition of this compound to doxorubicin treatment has been shown to abrogate this TGF-β upregulation, thereby potentially resensitizing cancer cells to the cytotoxic effects of doxorubicin.[3][4][5]
While a comprehensive quantitative analysis of synergy using methods like the Combination Index (CI) is not extensively reported in publicly available literature, one in vitro study demonstrated a notable cytotoxic effect from the combination of 30 nM of this compound with 200 nM of the immune checkpoint inhibitor atezolizumab, suggesting that CXCR2 inhibition enhances the efficacy of anti-cancer agents.[3]
Potential Synergy with Taxanes: Paclitaxel (B517696) and Docetaxel (B913)
Quantitative Data Summary
Due to the limited availability of public data providing specific IC50 and Combination Index (CI) values for this compound with various chemotherapies, a comprehensive quantitative comparison table cannot be constructed at this time. The Chou-Talalay method is the gold standard for quantifying drug synergy, where a CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[7][8][9] Future preclinical studies should aim to provide this quantitative data to allow for a more robust comparison.
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of this compound with chemotherapy is believed to be mediated primarily through the inhibition of the CXCR2 signaling pathway.
-
Inhibition of Chemoresistance: Chemotherapy can induce the expression of CXCR2 and its ligands (e.g., CXCL1, CXCL8) in tumor cells. This activation of the CXCR2 pathway can promote cell survival and proliferation, leading to chemoresistance. This compound blocks this signaling, thereby preventing the development of resistance.
-
Modulation of the Tumor Microenvironment: CXCR2 signaling is critical for the recruitment of immunosuppressive cells like MDSCs and tumor-associated neutrophils (TANs) into the tumor microenvironment. These cells can suppress the anti-tumor immune response and promote tumor growth. By inhibiting CXCR2, this compound can reduce the infiltration of these cells, making the tumor more susceptible to chemotherapy.
-
Abrogation of Pro-survival Signaling: As seen with the doxorubicin combination, this compound can interfere with other pro-survival signaling pathways, such as the TGF-β pathway, that are activated by chemotherapy.
Below is a diagram illustrating the proposed mechanism of synergistic action.
Caption: Proposed mechanism of this compound synergy with chemotherapy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
To assess the cytotoxic effects of this compound and chemotherapy combinations, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic agent, and their combination for a specified period (e.g., 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. IC50 values (the concentration of a drug that inhibits 50% of cell growth) can be determined for each agent and the combination. Synergy is then quantified using the Chou-Talalay method to calculate the Combination Index (CI).
In Vivo Xenograft Tumor Model
To evaluate the in vivo efficacy of the combination therapy, a xenograft tumor model can be utilized.
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a palpable size, randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, and the combination).
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage. This compound is typically administered orally, while chemotherapeutic agents are often given via intraperitoneal or intravenous injection.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly throughout the study.
-
Endpoint and Analysis: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers). Compare tumor growth inhibition across the different treatment groups to assess the synergistic effect.
Below is a workflow diagram for a typical in vivo xenograft study.
Caption: Workflow for an in vivo xenograft study.
Conclusion and Future Directions
The available preclinical evidence suggests that this compound holds promise as a synergistic partner for chemotherapy, particularly in cancers where the CXCR2 axis is implicated in chemoresistance, such as triple-negative breast cancer. The mechanism of action, involving the inhibition of chemoresistance pathways and modulation of the tumor microenvironment, provides a strong rationale for its clinical development in combination regimens.
However, a critical need remains for more comprehensive preclinical studies that provide robust quantitative data on the synergistic effects of this compound with a wider range of chemotherapeutic agents, including taxanes. The use of standardized methodologies, such as the Chou-Talalay method for synergy analysis, will be crucial for comparing the efficacy of different combinations and for guiding the design of future clinical trials. Such studies will be instrumental in fully elucidating the therapeutic potential of this compound in combination with chemotherapy for the treatment of various cancers. There is also a clinical trial that has explored the combination of this compound with enzalutamide (B1683756) in metastatic castration-resistant prostate cancer, which showed that the combination was safe and tolerable, with some patients exhibiting clinical benefit.[10][11] Another clinical study is evaluating this compound in combination with durvalumab in patients with advanced hepatocellular carcinoma.[12]
References
- 1. AZD5069 [openinnovation.astrazeneca.com]
- 2. research.unipd.it [research.unipd.it]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | CXCR2 Small-Molecule Antagonist Combats Chemoresistance and Enhances Immunotherapy in Triple-Negative Breast Cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Prediction of Synergistic Drug Combinations for Prostate Cancer by Transcriptomic and Network Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. scilit.com [scilit.com]
- 9. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hra.nhs.uk [hra.nhs.uk]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
Independent Verification of AZD-5069's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of a compound's mechanism of action is paramount. This guide provides an objective comparison of AZD-5069, a selective CXCR2 antagonist, with other alternatives, supported by experimental data and detailed protocols to facilitate independent verification.
This compound is a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2).[1][2] Its mechanism of action centers on inhibiting the binding of cognate chemokines, primarily CXCL1 and CXCL8 (IL-8), to CXCR2 on the surface of neutrophils.[1][2] This blockade disrupts the downstream signaling cascade that mediates neutrophil recruitment, activation, and migration to sites of inflammation.[3] Preclinical and clinical studies have independently verified this mechanism, demonstrating that this compound effectively reduces neutrophil counts in tissues such as the lungs and sputum and inhibits key neutrophil functions like chemotaxis and CD11b expression.[1][4] this compound is characterized as a slowly reversible antagonist, a property that influences its pharmacological profile.[5][6]
Comparative Analysis of CXCR2 Antagonists
To provide a comprehensive overview, the following tables summarize the quantitative data for this compound and other notable CXCR2 antagonists. This data is essential for comparing their potency, selectivity, and overall performance.
Table 1: In Vitro Potency of CXCR2 Antagonists
| Compound | Target(s) | Assay Type | Species | IC50 / pIC50 / Ki | Reference(s) |
| This compound | CXCR2 | Radioligand Binding ([125I]-CXCL8) | Human | pIC50: 9.1 | [6] |
| CXCR2 | Calcium Flux (GROα-induced) | Human | - | [1] | |
| CXCR1 | Radioligand Binding ([125I]-CXCL8) | Human | >150-fold selectivity over CXCR1 | [1][4] | |
| Navarixin (SCH-527123) | CXCR2 / CXCR1 | Radioligand Binding | Human | IC50: 2.6 nM (CXCR2), 36 nM (CXCR1) | [2] |
| Danirixin (GSK1325756) | CXCR2 | Radioligand Binding (CXCL8) | Human | IC50: 12.5 nM, pIC50: 7.9 | [7][8] |
| CXCR1 | Radioligand Binding | Human | 78-fold selectivity over CXCR1 | [7] | |
| Ladarixin (DF 2156A) | CXCR1 / CXCR2 | Chemotaxis (CXCL8-induced) | Human | IC50: 0.7 nM | [9] |
| SB-656933 | CXCR2 | - | Human | - | [10] |
Table 2: Functional Inhibitory Activity of CXCR2 Antagonists
| Compound | Functional Assay | Stimulus | Species | pA2 / IC50 | Reference(s) |
| This compound | Neutrophil Chemotaxis | CXCL1 | Human | pA2: ~9.6 | [6] |
| CD11b Expression | CXCL1 | Human | pA2: 6.9 | [6] | |
| Danirixin (GSK1325756) | Calcium Mobilization | CXCL8 | Human | KB: 6.5 nM, pA2: 8.44 | [7] |
| CD11b Expression | CXCL1 | Human | pIC50: 6.3 | [7] | |
| Navarixin (SCH-527123) | Neutrophil Chemotaxis | CXCL1 | Human | IC50: 3 nM (significant inhibition) | [11] |
| SB-656933 | CD11b Expression | CXCL1 | Human | 70% inhibition at 400 mg | [10] |
Experimental Protocols for Mechanistic Verification
To facilitate the independent verification of this compound's mechanism of action, detailed protocols for key in vitro experiments are provided below.
Radioligand Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the CXCR2 receptor.
Materials:
-
HEK293 cells stably expressing human CXCR2
-
[125I]-CXCL8 (radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold)
-
Test compound (e.g., this compound) at various concentrations
-
Non-specific binding control (e.g., high concentration of unlabeled CXCL8)
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
96-well filter plates and vacuum manifold
-
Scintillation counter and scintillation fluid
Protocol:
-
Prepare cell membranes from HEK293-CXCR2 cells by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.[12]
-
In a 96-well plate, add in the following order:
-
150 µL of the cell membrane preparation.
-
50 µL of the test compound at various dilutions or vehicle control.
-
50 µL of [125I]-CXCL8 at a final concentration close to its Kd.[12]
-
-
For determining non-specific binding, add a high concentration of unlabeled CXCL8 instead of the test compound.
-
Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.[12]
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[12]
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) following CXCR2 activation.
Materials:
-
Human neutrophils or a cell line expressing CXCR2 (e.g., CHO-K1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
CXCR2 agonist (e.g., CXCL8 or GROα)
-
Test compound (e.g., this compound) at various concentrations
-
Fluorescence plate reader with an injection system or a flow cytometer
Protocol:
-
Isolate human neutrophils from fresh blood or culture the CXCR2-expressing cell line.
-
Load the cells with a calcium-sensitive dye (e.g., 1 µM Fluo-4 AM) by incubating for 30-60 minutes at 37°C.[13]
-
Wash the cells to remove extracellular dye and resuspend them in the assay buffer.
-
Aliquot the cell suspension into a 96-well plate.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the CXCR2 agonist (e.g., CXCL8) into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes) at an excitation/emission of ~490/525 nm for Fluo-4.[2]
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium.
-
Analyze the data by calculating the peak fluorescence response or the area under the curve.
-
Determine the IC50 of the test compound by plotting the percentage of inhibition of the agonist-induced calcium flux against the logarithm of the compound concentration.
Neutrophil Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of neutrophils towards a chemoattractant.
Materials:
-
Isolated human neutrophils
-
Chemotaxis medium (e.g., RPMI with 0.1% BSA)
-
CXCR2 chemoattractant (e.g., CXCL8)
-
Test compound (e.g., this compound) at various concentrations
-
Transwell inserts (e.g., with 3 or 5 µm pore size) for a 24-well plate
-
Method for quantifying migrated cells (e.g., cell counting, ATP-based luminescence assay)
Protocol:
-
Isolate human neutrophils from healthy donor blood.
-
Resuspend the neutrophils in chemotaxis medium.
-
In the lower chambers of the 24-well plate, add the chemoattractant (e.g., 1-10 nM CXCL8) and the test compound at various concentrations in chemotaxis medium.[14] Use medium without chemoattractant as a negative control.
-
Add the neutrophil suspension to the upper chamber of the Transwell inserts.
-
Place the inserts into the wells of the 24-well plate.
-
Incubate the plate for 1.5-2 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.[15]
-
After incubation, remove the inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by direct cell counting with a hemocytometer or by using a plate-based method like the CellTiter-Glo® luminescent cell viability assay to measure ATP levels, which are proportional to the number of cells.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the CXCR2 signaling pathway and a typical experimental workflow for comparing CXCR2 antagonists.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. abcam.com [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neutrophil chemotaxis assay for cancer immunotherapy screening - Explicyte Immuno-Oncology [explicyte.com]
- 9. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Calcium Flux in Neutrophils Synchronizes β2 Integrin Adhesive and Signaling Events that Guide Inflammatory Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TSG-6 inhibits neutrophil migration via direct interaction with the chemokine CXCL8 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitration of chemokine CXCL8 acts as a natural mechanism to limit acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
Benchmarking AZD-5069: A Comparative Analysis Against Standard of Care in Relevant Disease Models
An objective guide for researchers, scientists, and drug development professionals on the performance of AZD-5069, a selective CXCR2 antagonist, in key disease areas. This document summarizes available data, details experimental methodologies, and visualizes relevant biological pathways to provide a comprehensive overview for informed decision-making.
Introduction to this compound
This compound is a potent and selective, orally bioavailable antagonist of the C-X-C motif chemokine receptor 2 (CXCR2).[1][2] Its mechanism of action centers on inhibiting the binding of inflammatory chemokines, such as CXCL1 and CXCL8, to the CXCR2 receptor. This interaction is crucial for the recruitment and activation of neutrophils, key immune cells involved in the inflammatory cascade of various diseases.[1][3] By blocking this pathway, this compound aims to reduce neutrophil-driven inflammation. The primary therapeutic areas of investigation for this compound have been respiratory conditions characterized by neutrophilic inflammation, including bronchiectasis and severe asthma, as well as certain cancers like hepatocellular carcinoma where neutrophils can contribute to a pro-tumoral microenvironment.[3][4][5]
Comparative Analysis in Bronchiectasis
Standard of Care: The management of bronchiectasis is multifaceted, focusing on improving airway clearance, controlling infections, and reducing inflammation. Standard of care typically involves a combination of airway clearance techniques (e.g., physiotherapy), antibiotics to treat acute exacerbations, and, in patients with frequent exacerbations, long-term use of macrolide antibiotics (for their immunomodulatory and antimicrobial effects) or inhaled antibiotics.
This compound in Bronchiectasis: A phase IIa clinical trial evaluated the efficacy and safety of this compound in patients with bronchiectasis. While the study demonstrated a significant reduction in sputum neutrophil counts compared to placebo, this did not translate into an improvement in clinical outcomes.[4][6][7]
Data Summary: this compound vs. Placebo in Bronchiectasis
| Outcome Measure | This compound (80 mg twice daily) | Placebo | p-value |
| Change in Absolute Sputum Neutrophil Count | 69% reduction | No significant change | 0.004 |
| Change in Percentage Sputum Neutrophil Count | 36% reduction | No significant change | 0.008 |
| Number of Infections/Exacerbations | 9 | 8 | Not significant |
Note: No head-to-head clinical trial data comparing this compound directly with standard of care treatments like macrolides or inhaled antibiotics in bronchiectasis are currently available.
Experimental Protocol: Phase IIa Study of this compound in Bronchiectasis
This was a randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[7]
-
Participants: Patients with a clinical diagnosis of bronchiectasis.[8]
-
Intervention: Patients were randomized to receive either this compound (80 mg) or a matching placebo orally twice daily for 28 days.[6]
-
Primary Outcome: Change in absolute sputum neutrophil count.[7]
-
Secondary Outcomes: Included changes in percentage sputum neutrophil count, number of infections/exacerbations, and safety and tolerability.[4]
-
Assessments: Data was collected through blood cell counts, inflammatory markers in the blood, analysis of morning spontaneous sputum, and lung function tests.[6]
Comparative Analysis in Severe Neutrophilic Asthma
Standard of Care: Severe neutrophilic asthma is notoriously difficult to treat as it often shows a poor response to high-dose inhaled corticosteroids (ICS) and long-acting beta-agonists (LABAs). For some patients, long-term macrolide antibiotics are used off-label for their anti-inflammatory and immunomodulatory properties. Biologic therapies that are effective in eosinophilic asthma are generally not indicated for this phenotype.
This compound in Severe Asthma: A clinical trial investigating this compound in patients with uncontrolled persistent asthma, including a subset with neutrophilic inflammation, found that the drug did not reduce the rate of severe exacerbations compared with placebo.[2][9]
Data Summary: this compound vs. Placebo in Severe Asthma
| Outcome Measure | This compound (5, 15, or 45 mg twice daily) | Placebo |
| Rate of Severe Exacerbations | No significant reduction compared to placebo | - |
Note: There are no published studies directly comparing the efficacy of this compound with standard of care treatments for severe neutrophilic asthma.
Experimental Protocol: this compound in Uncontrolled Persistent Asthma
Details of the experimental protocol for the clinical trial of this compound in severe asthma are not extensively publicly available.
Comparative Analysis in Advanced Hepatocellular Carcinoma (HCC)
Standard of Care: The first-line standard of care for advanced hepatocellular carcinoma has shifted towards combination therapies involving immune checkpoint inhibitors and anti-angiogenic agents. The combination of atezolizumab (an anti-PD-L1 antibody) and bevacizumab (an anti-VEGF antibody) has demonstrated improved overall survival compared to previous standards like the multi-kinase inhibitor sorafenib.[10][11][12]
This compound in HCC: Preclinical studies in mouse models of NASH-related HCC, a cancer type often resistant to immune checkpoint inhibitors, have suggested that combining a CXCR2 inhibitor like this compound with an anti-PD-L1 antibody can suppress tumor growth and extend survival.[5] This has led to an ongoing phase I/II clinical trial (CUBIC study) investigating this compound in combination with the anti-PD-L1 antibody durvalumab in patients with advanced HCC.[5] Efficacy data from this trial are not yet available.
Note: There is no direct comparative data for this compound against the standard of care combination of atezolizumab and bevacizumab in HCC.
Experimental Protocol: Phase I/II Study of this compound with Durvalumab in HCC (CUBIC Trial)
This is an ongoing multi-center, open-label, dose-escalation, and dose-expansion study.[5]
-
Participants: Patients with advanced, unresectable hepatocellular carcinoma.
-
Intervention: Patients receive this compound orally twice daily in combination with intravenous durvalumab.
-
Primary Objectives: To determine the recommended phase II dose and to assess the anti-tumor efficacy of the combination.
-
Assessments: Include safety, tolerability, and tumor response.
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound.
References
- 1. AZD5069 [openinnovation.astrazeneca.com]
- 2. AZD5069 [openinnovation.astrazeneca.com]
- 3. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host immunity in non-human primates | Haematologica [haematologica.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. researchgate.net [researchgate.net]
- 6. bronchiectasisnewstoday.com [bronchiectasisnewstoday.com]
- 7. A randomised, placebo-controlled study of the CXCR2 antagonist AZD5069 in bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the Effect of AZD5069 in Patients with Bronchiectasis [astrazenecaclinicaltrials.com]
- 9. Effects of the CXCR2 antagonist AZD5069 on lung neutrophil recruitment in asthma. | Semantic Scholar [semanticscholar.org]
- 10. Atezolizumab and Bevacizumab Combination Therapy in the Treatment of Advanced Hepatocellular Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atezolizumab and bevacizumab for hepatocellular carcinoma: mechanism, pharmacokinetics and future treatment strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Atezolizumab and bevacizumab as first line therapy in advanced hepatocellular carcinoma: Practical considerations in routine clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of AZD-5069 in a Laboratory Setting
Essential Guidance for Researchers on Proper Waste Management of a CXCR2 Antagonist
For scientists and researchers in the dynamic field of drug development, the proper handling and disposal of investigational compounds like AZD-5069 are paramount to ensuring a safe and compliant laboratory environment. While a potent and selective antagonist of the chemokine receptor CXCR2, this compound requires adherence to specific disposal protocols to mitigate potential environmental impact and uphold regulatory standards. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, consolidating information from its Safety Data Sheet (SDS) and general best practices for laboratory chemical waste management.
Core Principles of this compound Disposal
The Safety Data Sheet (SDS) for this compound explicitly states that the compound must not be disposed of with household garbage and should not be allowed to enter sewer systems.[1] It is categorized as slightly hazardous to water.[1] Therefore, all disposal methods must comply with local, regional, and national regulations for chemical waste.[1]
| Property | Information | Reference |
| Chemical Name | N-[2-[[(2,3-difluorophenyl)methyl]thio]-6-[(1R,2S)-2,3-dihydroxy-1-methylpropoxy]-4-pyrimidinyl]-1-azetidinesulfonamide | SDS |
| CAS Number | 878385-84-3 | SDS |
| Primary Hazard | May cause damage to organs through prolonged or repeated exposure. | [1] |
| Environmental Hazard | Water hazard class 1 (Self-assessment): slightly hazardous for water. | [1] |
| Disposal Recommendation | Must not be disposed of together with household garbage. Do not allow to reach sewage system. | [1] |
| Regulatory Compliance | Disposal must be made according to official regulations. | [1] |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Clearly identify all waste streams containing this compound. This includes pure compound, contaminated labware (e.g., pipette tips, gloves, vials), and solutions.
-
Segregate this compound waste from other types of laboratory waste (e.g., biological, radioactive, sharps) to prevent accidental mixing and ensure proper disposal pathways.
-
Do not mix non-hazardous waste with this compound waste.
2. Collection and Containment:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original container is often a suitable choice for unused product.
-
Ensure the waste container is kept closed except when adding waste to prevent the release of dust or vapors.
-
For liquid waste containing this compound, use a container with a secure screw-top cap.
3. Labeling of Waste Containers:
-
Properly label the waste container as soon as the first piece of waste is added.
-
The label should include:
-
The words "Hazardous Waste" (or as required by your institution).
-
The full chemical name: "this compound" and its CAS number: "878385-84-3".
-
The concentration of this compound in the waste, if applicable.
-
The date when waste was first added to the container (accumulation start date).
-
The name and contact information of the principal investigator or responsible person.
-
Any relevant hazard warnings (e.g., "Slightly hazardous to water").
-
4. Storage of Chemical Waste:
-
Store the labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of laboratory personnel and away from general traffic.
-
Ensure the storage area is secure and prevents unauthorized access.
-
Store the waste container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks or spills.
5. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the EHS or contractor with a complete and accurate description of the waste, including its composition and volume.
-
Follow all institutional procedures for scheduling a waste pickup.
6. Disposal of Empty Containers:
-
A container that has held this compound should be triple-rinsed with a suitable solvent before being disposed of as regular trash.
-
The rinsate from the triple-rinsing process must be collected and disposed of as chemical waste, following the steps outlined above.
-
Before discarding the empty and rinsed container, deface or remove the original label to prevent misidentification.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting public health and minimizing the ecological impact of pharmaceutical waste. Always consult your institution's specific guidelines and the most recent Safety Data Sheet for the compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling AZD-5069
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when working with investigational compounds. This guide provides essential safety and logistical information for the handling of AZD-5069, a potent and selective CXCR2 antagonist. Adherence to these protocols is critical to minimize exposure risk and ensure the integrity of your research.
This compound is classified as a hazardous substance with the potential for specific target organ toxicity through repeated exposure.[1] Therefore, stringent safety measures are required during all stages of handling, from preparation to disposal. The following information outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the minimum required PPE for handling this compound. The selection of appropriate PPE is critical to prevent skin and eye contact, inhalation, and ingestion.
| PPE Component | Specification | Purpose |
| Hand Protection | Double gloving with powder-free, disposable nitrile gloves. The outer glove should be put on over the cuff of the lab coat. | Prevents skin contact with the compound. Double gloving provides an extra layer of protection. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or airborne particles of the compound. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used when handling the powder form of the compound outside of a certified chemical fume hood. | Minimizes the risk of inhaling the powdered compound. |
| Body Protection | A disposable, low-permeability fabric lab coat with a solid front, long sleeves, and tight-fitting cuffs. | Protects the body and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes. | Protects feet from potential spills. |
Safe Handling and Operational Plan
A systematic approach to handling this compound will minimize the risk of exposure and cross-contamination. The following workflow outlines the key steps for the safe preparation, use, and disposal of the compound.
Detailed Experimental Protocols
While specific experimental designs will vary, the following general protocol for the preparation of a stock solution should be followed, incorporating the safety measures outlined above.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Preparation: Designate a specific work area within a certified chemical fume hood. Ensure the area is clean and free of clutter. Assemble all necessary materials.
-
Donning PPE: Put on all required personal protective equipment as detailed in the PPE table.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance inside the chemical fume hood. Carefully weigh the desired amount of this compound powder into the tube.
-
Dissolution: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 476.52 g/mol ), you would add approximately 209.8 µL of DMSO.
-
Mixing: Cap the tube securely and vortex gently until the solid is completely dissolved.
-
Storage: Clearly label the tube with the compound name, concentration, solvent, and date of preparation. Store the stock solution at -20°C for short-term storage (weeks) or -80°C for long-term storage (months to years).
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of in a designated hazardous waste container immediately after use. |
| Liquid Waste (e.g., unused stock solutions) | Collect in a clearly labeled, sealed hazardous waste container. Do not pour down the drain. |
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific discovery.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
